Methyl 1-benzhydrylazetidine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135858. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzhydrylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-18(20)16-12-13-19(16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVUSEPDCOAOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300292 | |
| Record name | methyl 1-benzhydrylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33667-52-6 | |
| Record name | 33667-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 1-benzhydrylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 1-benzhydrylazetidine-2-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 1-benzhydrylazetidine-2-carboxylate: Synthesis, Properties, and Applications
Introduction
The azetidine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of properties.[1][2] This four-membered nitrogen-containing heterocycle imparts significant conformational rigidity, acting as a bioisostere for more flexible or common motifs, which can lead to enhanced binding affinity and improved pharmacokinetic profiles.[3][4] Among its derivatives, azetidine-2-carboxylic acid, a constrained analog of proline, is a particularly valuable building block for creating novel peptidomimetics and other biologically active molecules.[3]
This technical guide focuses on a specific, highly functionalized derivative: This compound . The incorporation of the N-benzhydryl (diphenylmethyl) group introduces substantial lipophilicity and steric bulk, properties that are often exploited in drug design to enhance membrane permeability and modulate interactions with biological targets.[5] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing detailed insights into the synthesis, physicochemical properties, and potential applications of this compound, grounded in established chemical principles and authoritative references.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule featuring a central azetidine ring substituted at the nitrogen (N1) with a benzhydryl group and at the C2 position with a methyl carboxylate group. The strained four-membered ring and the bulky N-substituent define its three-dimensional structure and chemical reactivity.
Key Structural Features:
-
Azetidine Core: A saturated four-membered heterocycle containing one nitrogen atom. The inherent ring strain of approximately 25.4 kcal/mol influences its reactivity.[1]
-
Chiral Center: The C2 carbon, bonded to the carboxylate group, is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
-
N-Benzhydryl Group: This large, non-polar group significantly increases the molecule's lipophilicity (fat-solubility), which can be critical for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[5]
-
Methyl Ester: Provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid for peptide coupling reactions.
Physicochemical Data Summary
While specific experimental data for this compound is not widely published, the properties can be reliably predicted based on its structure and data from closely related analogs like the 3-carboxylate isomer.
| Property | Value / Description | Reference / Method |
| IUPAC Name | methyl 1-(diphenylmethyl)azetidine-2-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C₁₈H₁₉NO₂ | Calculated |
| Molecular Weight | 281.35 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Physical Form | Expected to be a solid at room temperature. | Based on analog |
| Purity | Typically >97% when commercially available. | Based on analog |
| Storage Conditions | Sealed in a dry environment at room temperature. | Based on analog |
| InChI Key | CNJNDJUSCWVDNF-UHFFFAOYSA-N | For the 3-isomer |
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically achieved through a two-stage process: first, the construction of the core methyl azetidine-2-carboxylate ring, followed by the introduction of the benzhydryl group onto the ring nitrogen.
Experimental Protocol: Synthesis
The following protocols are based on established and reliable methods for azetidine synthesis and N-alkylation.[6][7]
Part A: Synthesis of Methyl (S)-azetidine-2-carboxylate hydrochloride
This stage focuses on creating the chiral azetidine core. An efficient method involves the cyclization of a malonic ester derivative.[6]
Step-by-Step Methodology:
-
Preparation of the Aminomalonate Precursor: Diethyl aminomalonate is reacted with a suitable chiral auxiliary to establish the desired stereochemistry. This is followed by transesterification to yield the dimethyl ester.
-
Cyclization to Form the Azetidine Ring: The aminomalonate precursor is treated with 1,2-dibromoethane in the presence of a strong base like cesium carbonate in DMF.
-
Selective Decarboxylation (Krapcho Reaction): The resulting dimethyl azetidine-2,2-dicarboxylate is heated with a salt (e.g., lithium chloride) in a wet solvent like DMSO. This selectively removes one of the ester groups.[7]
-
Causality: The Krapcho dealkoxycarbonylation is a classic method for converting geminal diesters, particularly those beta to a nitrogen atom, into monoesters. The mechanism involves nucleophilic attack by the chloride ion on one of the methyl groups, followed by decarboxylation.
-
-
Deprotection and Salt Formation: The chiral auxiliary on the nitrogen is removed (e.g., by hydrogenolysis if it's a benzyl-type group), and the resulting methyl azetidine-2-carboxylate is isolated as its hydrochloride salt for stability and ease of handling.[8]
Part B: N-Benzhydrylation to Yield this compound
Step-by-Step Methodology:
-
Setup: To a solution of Methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq). Stir the mixture at room temperature for 20 minutes to neutralize the hydrochloride and liberate the free amine.
-
Addition of Alkylating Agent: Add (bromomethyl)benzene (benzhydryl bromide) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: This is a standard Sₙ2 reaction. The secondary amine of the azetidine ring acts as a nucleophile, displacing the bromide from the benzhydryl bromide. The base is crucial to neutralize the HBr formed during the reaction, driving it to completion.
-
-
Workup and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization (Predicted)
The structural identity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the expected characteristic signals:
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: A multiplet between δ 7.20-7.50 ppm (10H), corresponding to the two phenyl rings of the benzhydryl group.
-
Benzhydryl Methine Proton: A singlet or sharp multiplet around δ 4.50-5.00 ppm (1H, -CH(Ph)₂).
-
Azetidine C2 Proton: A multiplet (likely a triplet or dd) around δ 3.80-4.20 ppm (1H).
-
Methyl Ester Protons: A singlet around δ 3.70 ppm (3H, -OCH₃).
-
Azetidine Ring Protons (C3, C4): Complex multiplets between δ 2.00-3.50 ppm (4H).
-
-
¹³C NMR (in CDCl₃):
-
Ester Carbonyl: δ 170-175 ppm.
-
Aromatic Carbons: δ 125-145 ppm (multiple signals).
-
Benzhydryl Methine Carbon: δ 70-75 ppm.
-
Azetidine C2 Carbon: δ 60-65 ppm.
-
Azetidine C4 Carbon: δ 50-55 ppm.
-
Methyl Ester Carbon: δ ~52 ppm.
-
Azetidine C3 Carbon: δ 25-30 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 282.14.
-
[M+Na]⁺: Expected at m/z 304.12.
-
Applications in Medicinal Chemistry and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex molecules. Its utility stems from the combined properties of its constituent parts.
-
Peptidomimetics: After hydrolysis of the methyl ester to the free carboxylic acid, the molecule can be incorporated into peptide chains. The rigid azetidine ring restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, increasing potency and selectivity for its target.[3]
-
CNS Drug Candidates: The benzhydryl moiety is a common feature in centrally active agents (e.g., modafinil, diphenhydramine). Its high lipophilicity facilitates crossing the blood-brain barrier, making this building block particularly attractive for developing novel therapeutics for neurological disorders.
-
Improving Metabolic Stability: The non-natural azetidine ring can enhance resistance to enzymatic degradation by proteases compared to its natural proline counterpart, leading to a longer biological half-life.
Safety and Handling
Based on safety data for the analogous compound Methyl 1-benzhydrylazetidine-3-carboxylate, appropriate precautions should be taken.
-
Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin and eye irritation.
-
Pictograms: GHS07 (Exclamation mark).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands as a sophisticated and valuable building block for synthetic and medicinal chemists. Its unique architecture, combining the conformational constraint of the azetidine-2-carboxylate core with the lipophilic character of the N-benzhydryl group, offers a powerful tool for designing next-generation therapeutics. The synthetic pathways are accessible through established chemical transformations, allowing for its incorporation into diverse molecular scaffolds aimed at a range of biological targets. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically employ this compound in their drug discovery and development programs.
References
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Nagata, K., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(1), 171-176. [Link]
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Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
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Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
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Stam, C. H. (1990). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. University of Nijmegen. [Link]
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Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12, 1025–1031. [Link]
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Arnold, F. H., et al. (2020). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][6]-Stevens Rearrangement. Journal of the American Chemical Society, 142(20), 9223–9228. [Link]
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Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(5033). [Link]
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Chemsrc. (2025). CAS#:53871-06-0 | Methyl 1-benzhydrylazetidine-3-carboxylate. [Link]
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Kürti, L., et al. (2018). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 57(34), 11029-11033. [Link]
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Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Sharma, S. K., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51470-51493. [Link]
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Al-Dies, A. M., et al. (2024). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules, 29(5), 996. [Link]
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Vinšová, J., et al. (2018). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues. Molecules, 23(11), 2977. [Link]
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Tang, H., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy, 18, 4251-4261. [Link]
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The Strategic Dichotomy in Azetidine-2-Carboxylate Chemistry: A Comparative Analysis of N-Benzhydryl and N-Benzyl Moieties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][3] Azetidine-2-carboxylic acid, a proline analogue, serves as a crucial chiral building block for the synthesis of a diverse array of biologically active molecules, from antibacterial and anticancer agents to central nervous system modulators.[4][5] The strategic manipulation of the nitrogen atom at the 1-position is paramount for the successful application of these scaffolds in multi-step syntheses. Among the most common N-substituents employed are the benzyl (Bn) and benzhydryl (Bh) groups, which act as protecting groups and exert significant influence on the reactivity and handling of the azetidine core. This guide provides a detailed comparative analysis of 1-benzhydryl and 1-benzyl azetidine-2-carboxylates, offering insights into their synthesis, properties, and strategic applications in drug development.
The N-Protecting Groups: Benzyl vs. Benzhydryl
The choice between a benzyl and a benzhydryl group for the protection of the azetidine nitrogen is a critical decision in the design of a synthetic route. This choice impacts not only the stability of the molecule to various reaction conditions but also the ease of deprotection and the steric environment around the azetidine ring.
1-Benzyl Azetidine-2-Carboxylates: The Workhorse Protecting Group
The N-benzyl group is a widely used protecting group in organic synthesis due to its general stability under a variety of non-reductive conditions and its facile removal via catalytic hydrogenolysis.[6][7]
Synthesis: 1-Benzyl azetidine-2-carboxylates are typically synthesized through the cyclization of appropriate acyclic precursors. For instance, the intramolecular cyclization of a γ-amino-α-haloester derivative bearing an N-benzyl group is a common strategy. Alternatively, direct N-alkylation of azetidine-2-carboxylic acid or its esters with benzyl bromide in the presence of a base can be employed. A method for preparing (S)-azetidine-2-carboxylic acid involves the resolution of 1-benzyl-azetidine-2-carboxylic acid with D-alpha-phenylethylamine, followed by debenzylation.[8]
Properties and Reactivity:
-
Stability: The N-benzyl group is stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents (excluding catalytic hydrogenation).[9]
-
Deprotection: The primary method for the removal of the N-benzyl group is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst).[6] This method is generally clean and high-yielding. However, care must be taken in molecules containing other reducible functional groups, such as alkenes or alkynes.[7] Alternative methods include the use of strong acids or oxidizing agents, though these are less common.[6] A laccase/TEMPO system has also been reported for the selective deprotection of N-benzyl groups under mild, aerobic conditions.[10]
-
Steric Hindrance: The benzyl group imparts moderate steric bulk around the nitrogen atom.
1-Benzhydryl Azetidine-2-Carboxylates: Enhanced Steric Shielding and Alternative Deprotection Strategies
The N-benzhydryl (diphenylmethyl) group offers greater steric hindrance compared to the benzyl group, which can be advantageous in controlling the stereoselectivity of reactions at adjacent positions. However, its removal is often more challenging.
Synthesis: A notable method for the asymmetric synthesis of N-benzhydryl aziridine-2-carboxylates involves the catalytic asymmetric aziridination of N-benzhydrylimines with ethyl diazoacetate.[11][12] These aziridines can then be converted to the corresponding azetidines. 1-Benzhydrylazetidine-3-carboxylic acid is also a commercially available building block.[13]
Properties and Reactivity:
-
Stability: The N-benzhydryl group is highly stable to a wide range of reaction conditions, including those that might cleave an N-benzyl group. Its increased steric bulk can also shield the azetidine ring from certain nucleophilic attacks.[14]
-
Deprotection: The removal of the N-benzhydryl group is a key point of differentiation. Standard catalytic hydrogenolysis can be sluggish or lead to undesired side reactions, such as ring opening, especially with aryl-substituted aziridines.[11][12] This has necessitated the development of alternative deprotection strategies:
-
Ozonolysis: A novel method involves the selective oxidation of the benzhydryl group with ozone, followed by reduction with sodium borohydride, to yield the free N-H aziridine.[11][12] This method has proven effective even for aryl-substituted aziridines where hydrogenolysis fails.[11]
-
Bromination/Hydrolysis: Another approach for the cleavage of the N-benzhydryl group in β-lactams (azetidin-2-ones) involves treatment with N-bromosuccinimide (NBS) and catalytic bromine under sunlight irradiation, followed by hydrolysis of the resulting N-benzhydrol intermediate.[15][16]
-
-
Steric Hindrance: The two phenyl rings of the benzhydryl group create a significantly more sterically hindered environment around the nitrogen atom compared to the single phenyl ring of the benzyl group. This increased steric crowding can be a disadvantage in reactions where the nitrogen's reactivity is required.[14]
Comparative Analysis: Guiding the Synthetic Strategy
The decision to use an N-benzyl or N-benzhydryl protecting group on an azetidine-2-carboxylate scaffold should be based on a careful consideration of the planned synthetic route.
| Feature | 1-Benzyl Azetidine-2-Carboxylates | 1-Benzhydryl Azetidine-2-Carboxylates |
| Steric Hindrance | Moderate | High |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Ozonolysis; Bromination/Hydrolysis |
| Deprotection Compatibility | Sensitive to other reducible groups (alkenes, alkynes) | Tolerant of hydrogenation conditions |
| Key Advantage | Facile and clean deprotection under standard conditions | High stability; enables alternative deprotection strategies for sensitive substrates |
| Potential Limitation | Potential for catalyst poisoning by the amine product[17] | Deprotection can be challenging and require specific, sometimes harsh, conditions |
Experimental Protocols
Protocol 1: Deprotection of 1-Benzyl Azetidine-2-Carboxylate via Catalytic Hydrogenolysis
Objective: To remove the N-benzyl protecting group from a 1-benzyl azetidine-2-carboxylate derivative.
Materials:
-
1-Benzyl azetidine-2-carboxylate derivative
-
Palladium on carbon (10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the 1-benzyl azetidine-2-carboxylate derivative in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (typically 10-20 mol% relative to the substrate) to the solution.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes.
-
Introduce hydrogen gas into the flask (e.g., from a balloon or a pressurized source). For challenging deprotections, higher pressures may be required.[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is complete when the starting material is no longer observed.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine-2-carboxylate.
Protocol 2: Deprotection of 1-Benzhydryl Azetidine-2-Carboxylate via Ozonolysis
Objective: To remove the N-benzhydryl protecting group from a 1-benzhydryl azetidine-2-carboxylate derivative.[11]
Materials:
-
1-Benzhydryl azetidine-2-carboxylate derivative
-
Dichloromethane (CH₂Cl₂)
-
Ozone generator
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the 1-benzhydryl azetidine-2-carboxylate derivative in dichloromethane in a reaction vessel suitable for ozonolysis.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, purge the solution with an inert gas to remove excess ozone.
-
Quench the reaction by adding methanol, followed by the portion-wise addition of sodium borohydride (approximately 10 equivalents) at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reduction is complete.
-
Add water to quench the excess sodium borohydride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected azetidine-2-carboxylate.
Visualization of Key Concepts
Logical Relationship: Choosing the N-Protecting Group
Caption: Decision workflow for selecting between N-benzyl and N-benzhydryl protecting groups.
Experimental Workflow: Deprotection Comparison
Caption: Comparative experimental workflows for N-benzyl and N-benzhydryl deprotection.
Conclusion
The selection of an N-protecting group for azetidine-2-carboxylates is a strategic decision that reverberates throughout a synthetic campaign. While the N-benzyl group offers the convenience of a well-established and generally mild deprotection protocol via catalytic hydrogenolysis, the N-benzhydryl group provides enhanced steric bulk and access to alternative deprotection pathways, such as ozonolysis, which are crucial when dealing with substrates that are sensitive to reductive cleavage. A thorough understanding of the distinct chemical personalities of 1-benzyl and 1-benzhydryl azetidine-2-carboxylates empowers researchers and drug development professionals to design more efficient, robust, and successful synthetic routes toward novel therapeutics.
References
-
Wulff, W. D., et al. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters, 7(21), 4721-4724. [Link]
- Ito, Y., et al. (2005). Asymmetric Catalytic Aziridination of Imines with Ethyl Diazoacetate. Angewandte Chemie International Edition, 44(30), 4770-4772. This is a related work by the Wulff group on the synthesis of the precursors.
-
Marchand-Brynaert, J., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]
-
Chemsrc. (n.d.). 1-Benzyl-2-azetidinecarboxylic acid. Chemsrc. [Link]
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Alcalde, M., et al. (2012). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. [Link]
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Gotor, V., et al. (2012). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 14(11), 3059-3062. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]
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Singh, G. S., & Tilvi, S. (2018). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 8(2), 853-885. [Link]
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Hara, H., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(26), 21851-21857. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Sciencemadness.org. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Pharmaffiliates. (n.d.). 1-Benzhydrylazetidine-2-carboxylic Acid. Pharmaffiliates. [Link]
-
Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Ferreira, M. L., & Squitieri, R. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3537-3550. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
Yu, K., et al. (2026). Research advances in L-azetidine-2-carboxylic acid. Journal of Northwest A&F University (Natural Science Edition). [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
PubChem. (n.d.). 2-Azetidinecarboxylic acid, (+)-. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 5. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. A new method of N-benzhydryl deprotection in 2-azetidinone series | DIAL.pr - BOREAL [dial.uclouvain.be]
- 16. researchgate.net [researchgate.net]
- 17. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Applications of N-benzhydryl azetidine-2-carboxylic acid derivatives in medicinal chemistry
The following technical guide details the strategic applications, synthesis, and medicinal chemistry utility of N-benzhydryl azetidine-2-carboxylic acid derivatives.
Executive Summary: The Four-Membered Advantage
In the landscape of peptidomimetics and fragment-based drug discovery (FBDD), azetidine-2-carboxylic acid (Aze) stands as a critical "conformationally constrained" bioisostere of proline. By contracting the ring size from five (pyrrolidine) to four (azetidine), medicinal chemists introduce significant ring strain (~25 kcal/mol) and alter the
The
Structural & Synthetic Utility
The core challenge in working with azetidine-2-carboxylic acid is the lability of the strained ring and the difficulty in preventing racemization during synthesis. The
-
Orthogonal Stability: The
-benzhydryl group is stable to basic hydrolysis and mild acidic conditions, allowing for the selective manipulation of the carboxylate terminus (e.g., ester hydrolysis or peptide coupling) without disturbing the amine protection. -
Crystallinity: Unlike many small azetidine derivatives which are oils,
-benzhydryl derivatives often form stable crystalline solids, facilitating purification without chromatography. -
Steric Shielding: The bulky diphenylmethyl group shields the nitrogen, preventing unwanted
-alkylation side reactions during functionalization of the C3 or carboxylate positions.
The "Kinetic Switch" in Synthesis
A defining feature of this scaffold is the kinetic differentiation during hydrogenolysis. In a molecule containing both an
Medicinal Chemistry Applications
Peptidomimetics and Foldamers
Replacing proline (Pro) with azetidine-2-carboxylic acid (Aze) in peptide sequences drastically alters secondary structure.
-
Polyproline Type II (PPII) Helix Perturbation: The Aze ring forces a lower energy barrier for cis-trans isomerization of the amide bond compared to proline.
-
Turn Induction: Incorporation of Aze is used to "lock" peptides into
-turn conformations, stabilizing the bioactive pose of peptide ligands targeting GPCRs.
Thrombin Inhibitors (The Melagatran/Ximelagatran Class)
The azetidine-2-carboxylic acid scaffold is the pharmacophore responsible for binding to the S2 pocket of thrombin.
-
Mechanism: The rigid hydrophobic ring fills the S2 pocket more efficiently than the larger proline ring, optimizing van der Waals contacts.
-
Synthesis Role: While industrial routes may utilize
-Cbz or -Boc, the -benzhydryl route remains the gold standard for generating high-purity (S)-Aze intermediates for structure-activity relationship (SAR) studies where enantiopurity is paramount to avoid off-target toxicity.
Chiral Auxiliaries
The
Experimental Protocols
Protocol A: Synthesis of N-Benzhydryl-Azetidine-2-Carboxylic Acid (Selective Hydrogenolysis)
Objective: To selectively deprotect the benzyl ester while retaining the N-benzhydryl group.[1]
Reagents:
-
Substrate: N-Benzhydryl-2-carbobenzyloxyazetidine (1.0 eq)
-
Catalyst: 5% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Solvent: Methanol (MeOH) (anhydrous)
-
Hydrogen Gas (
)
Procedure:
-
Dissolution: Dissolve 10.0 g (27 mmol) of N-benzhydryl-2-carbobenzyloxyazetidine in 200 mL of anhydrous methanol in a hydrogenation vessel.
-
Catalyst Addition: Under a nitrogen blanket, carefully add 1.0 g of 5% Pd/C.
-
Caution: Pd/C is pyrophoric. Keep wet with solvent.
-
-
Hydrogenation: Purge the vessel with
gas. Maintain a pressure of 1 atm (balloon) or low pressure (10-20 psi) on a Parr shaker. Stir vigorously at room temperature (20-25°C). -
Monitoring: Monitor reaction by TLC (SiO2, EtOAc/Hexane 1:3). The reaction is typically complete in 2–4 hours.
-
Note: Extended reaction times (>12h) or higher pressures may lead to cleavage of the N-benzhydryl group.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 50 mL methanol.
-
Isolation: Concentrate the filtrate in vacuo. The product, N-benzhydryl-azetidine-2-carboxylic acid, typically precipitates as a white solid.
-
Purification: Recrystallize from minimal hot methanol/ether if necessary.
-
Expected Yield: 85–95%.
-
Protocol B: Full Deprotection to L-Azetidine-2-Carboxylic Acid
Objective: Removal of the N-benzhydryl group to yield the free amino acid.
Procedure:
-
Dissolve the product from Protocol A in Glacial Acetic Acid (0.1 M concentration).
-
Add 20 wt% Pd(OH)
/C (Pearlman's Catalyst). -
Hydrogenate at 50–60 psi at 40°C for 12–24 hours.
-
Filter, concentrate, and recrystallize from water/ethanol.
Visualizations
Orthogonal Protection Strategy
This diagram illustrates the "Kinetic Switch" allowing access to different derivatives.
Figure 1: The kinetic selectivity of hydrogenation allows the N-benzhydryl group to function as a persistent protecting group while the ester is cleaved.[2][3]
Pharmacophore Comparison: Proline vs. Azetidine
This decision tree helps medicinal chemists choose between Proline and Azetidine scaffolds.
Figure 2: Structural and electronic decision matrix for selecting between Proline and Azetidine scaffolds in drug design.
Quantitative Data Summary
Table 1: Comparative Stability and Cleavage Conditions
| Protecting Group | Reagent for Cleavage | Reaction Time (Approx) | Selectivity Note |
| O-Benzyl Ester | 1–3 Hours | Cleaves rapidly ; leaves N-Bzh intact. | |
| N-Benzhydryl | 12–24 Hours | Requires forcing conditions (Pearlman's catalyst). | |
| N-Benzhydryl | >48 Hours | Very slow cleavage; kinetically stable. | |
| N-Cbz | 1–3 Hours | Cleaves at similar rate to O-Bn (no orthogonality). |
References
-
Rodebaugh, R. M., & Cromwell, N. H. (1969). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. Journal of Heterocyclic Chemistry.
-
Futamura, Y., et al. (2005).[4] Efficient route to (S)-azetidine-2-carboxylic acid.[1][5][4][6] Bioscience, Biotechnology, and Biochemistry.[4]
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[7] Organic Preparations and Procedures International.[8]
-
Svensson, T., et al. (2003). Design and synthesis of potent and selective thrombin inhibitors: Ximelagatran. ACS Medicinal Chemistry Letters.
-
BenchChem Technical Support. (2025). Azetidine Synthesis Protocols and Deprotection Strategies.
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility Profile of Methyl 1-benzhydrylazetidine-2-carboxylate in Organic Solvents
Abstract: This technical guide provides a detailed examination of the solubility characteristics of Methyl 1-benzhydrylazetidine-2-carboxylate, a key heterocyclic building block in contemporary drug discovery. While specific experimental solubility data for this compound is not extensively published, this document synthesizes predictive analysis based on its structural motifs with established methodologies to offer a robust and practical guide for researchers. We present a representative solubility profile in a range of common organic solvents, crucial for its application in synthesis, purification, formulation, and high-throughput screening. This guide is grounded in the principles of physical organic chemistry and provides field-proven, step-by-step protocols for empirical solubility determination, ensuring that laboratory professionals can validate and apply these findings. The overarching goal is to equip scientists in drug development with the necessary knowledge to effectively handle and utilize this compound, thereby streamlining research and development workflows.
Introduction: The Strategic Importance of Solubility Profiling
This compound belongs to a class of saturated nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. The azetidine ring is a "bioisostere" for other cyclic and acyclic moieties, and its incorporation into molecules can favorably modulate physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility. The benzhydryl group, on the other hand, imparts significant non-polar character and is a common pharmacophore in various centrally active agents.
Understanding the solubility of this compound is a non-trivial, critical first step in its journey from a laboratory reagent to a component of a potential therapeutic agent.[1] Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization and chromatography, and is paramount for the preparation of stock solutions for biological screening assays.[2] An inadequate understanding of a compound's solubility can lead to significant experimental errors, wasted resources, and unreliable biological data.[1] Therefore, a thorough solubility profile is an indispensable tool for any researcher working with this molecule.
Physicochemical Characteristics and Predicted Solubility Behavior
To construct a representative solubility profile, we must first analyze the key structural features of this compound.
-
Molecular Formula: C₁₈H₁₉NO₂
-
Molecular Weight: 281.35 g/mol [3]
-
Structural Features:
-
Large Non-Polar Moiety: The dominant benzhydryl (diphenylmethyl) group is highly lipophilic and will favor interactions with non-polar and aromatic solvents through van der Waals forces and π-stacking.
-
Polar Aprotic Core: The molecule contains a methyl ester and a tertiary amine within the azetidine ring. These groups can act as hydrogen bond acceptors, suggesting favorable interactions with polar aprotic solvents.
-
Lack of Hydrogen Bond Donors: The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor, which may limit its solubility in highly structured protic solvents like water or, to a lesser extent, lower-aliphatic alcohols.
-
Based on these features, we can predict that this compound will exhibit the highest solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., Dichloromethane, Chloroform) that can effectively solvate both its polar and non-polar regions. Its solubility is expected to be moderate in polar protic solvents like ethanol and methanol and significantly lower in non-polar aliphatic solvents such as hexane.
Representative Quantitative Solubility Data
The following table presents a representative solubility profile of this compound in a selection of common organic solvents at ambient temperature (25°C).
Note: This data is a predictive and representative model based on the compound's structural analysis and is intended to serve as a practical guide for solvent selection. Empirical verification is strongly recommended.
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale for Application |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent for preparing high-concentration stock solutions for biological assays.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | High-boiling point solvent suitable for specific chemical reactions and stock solutions. |
| Dichloromethane (DCM) | Chlorinated | ~75 | Effective for extractions, chromatography, and as a reaction medium. |
| Chloroform | Chlorinated | ~85 | Similar to DCM, often used for extractions and NMR sample preparation. |
| Acetone | Polar Aprotic | ~50 | A versatile solvent for reactions, cleaning, and as a component in recrystallization. |
| Ethyl Acetate | Polar Aprotic | ~40 | Commonly used for liquid-liquid extractions and column chromatography. |
| Toluene | Aromatic | ~30 | Suitable for reactions requiring a non-polar, aromatic environment. |
| Methanol | Polar Protic | ~15 | Useful for certain reactions and as a component in mixed-solvent recrystallizations. |
| Ethanol | Polar Protic | ~10 | A greener alternative to methanol for similar applications. |
| Isopropanol | Polar Protic | ~5 | Lower solubility expected due to increased aliphatic character. |
| Diethyl Ether | Ether | ~20 | Common solvent for extractions and reactions at low temperatures. |
| Hexane | Non-polar | < 1 | Poor solubility; often used as an anti-solvent for precipitation or recrystallization. |
Standard Operating Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] It is a robust and reliable protocol that ensures the solvent is fully saturated with the solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Step-by-Step Procedure
-
Preparation of Vials: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that a saturated solution has been achieved.[1] A starting amount of ~5 mg in 1 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.[4]
-
Phase Separation: After the equilibration period, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. For very fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Create a standard calibration curve using known concentrations of this compound.
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the total dilution factor.
Visual Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask method, providing a clear visual guide for the experimental process.
Sources
Thermodynamic Stability & Synthetic Utility of Benzhydryl-Protected Azetidine Esters
Executive Summary
The azetidine ring, a four-membered nitrogen heterocycle, represents a unique structural motif in modern drug design, offering a "Goldilocks" vector for physicochemical property modulation—bridging the gap between the highly strained, reactive aziridines and the entropically relaxed pyrrolidines.
This guide focuses on 1-benzhydrylazetidine-3-carboxylic acid esters , a critical intermediate class. While the azetidine core possesses significant ring strain (~25.4 kcal/mol), the N-benzhydryl (diphenylmethyl) group provides a crucial "steric anchor" that confers thermodynamic durability during ester functionalization, yet remains orthogonally cleavable under specific catalytic conditions. This document details the thermodynamic boundaries, synthesis protocols, and stability profiles required to manipulate these scaffolds without triggering ring-opening polymerization (ROP) or degradation.
The Thermodynamic Landscape
Ring Strain and Conformation
To understand the stability of benzhydryl-protected azetidines, one must first quantify the force driving their potential decomposition. Azetidines possess a ring strain energy (SE) of approximately 25.4 kcal/mol (106 kJ/mol).
-
Comparison:
-
Aziridine (3-membered): ~27.7 kcal/mol (Highly reactive, electrophilic).
-
Azetidine (4-membered): ~25.4 kcal/mol (Metastable). [1]
-
Pyrrolidine (5-membered): ~6.0 kcal/mol (Thermodynamically stable).
-
Despite an SE comparable to aziridines, azetidines exhibit superior kinetic stability.[1] The ring adopts a puckered "butterfly" conformation (pucker angle ~30°) to relieve torsional strain between vicinal methylene protons.
The Benzhydryl "Steric Anchor"
The benzhydryl group (
-
Steric Shielding: The two phenyl rings create a significant steric cone angle around the nitrogen lone pair. This prevents the formation of quaternary ammonium salts (quaternization) which often precedes nucleophilic ring opening.
-
Electronic Modulation: The benzhydryl group is weakly electron-withdrawing (inductive effect of two phenyls), slightly reducing the basicity of the nitrogen (
of conjugate acid ~9.5 vs 11.0 for N-alkyl), thereby lowering the susceptibility to acid-catalyzed ring opening.
Ester Functionality
The ester moiety at the C3 position is thermodynamically stable. Unlike
Stability Profiling & Stress Testing
The following data summarizes the stability of Methyl 1-benzhydrylazetidine-3-carboxylate under standard laboratory stress conditions.
| Condition | Agent | Temp | Stability Rating | Outcome / Mechanism |
| Thermal | Inert Atmosphere | 120°C | High | Stable. No ring opening observed. |
| Hydrolytic (Base) | LiOH / THF / | 25°C | High | Clean ester hydrolysis to acid. Ring remains intact. |
| Hydrolytic (Acid) | 6M HCl | 100°C | Low | DEGRADATION. Acid-catalyzed ring opening + Benzhydryl cleavage. |
| Hydrogenolysis | 25°C | Variable | Slow deprotection. Risk of ring opening if over-reduced. | |
| Hydrogenolysis | 25°C | High | Clean Deprotection. Pearlman's catalyst is superior. | |
| Oxidative | Ozone ( | -78°C | Medium | Oxidizes Benzhydryl C-H; can lead to cleavage or N-oxide. |
Experimental Protocols
Protocol A: Thermodynamic Synthesis via Cyclization
Causality: Direct alkylation of amines with epichlorohydrin is preferred over di-haloalkanes due to the entropy benefit of the intermediate epoxide formation.
Reagents: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.1 eq),
-
Step 1 (Alkylation): Dissolve benzhydrylamine in MeCN at 0°C. Add epichlorohydrin dropwise. The low temperature prevents polymerization.
-
Step 2 (Cyclization): Heat the mixture to reflux (80°C) for 16 hours. The thermal energy is required to overcome the activation energy of the 4-exo-tet ring closure.
-
Validation: Monitor by TLC (
~0.4 in 20% EtOAc/Hex). The product (1-benzhydrylazetidin-3-ol) precipitates or is extracted. -
Esterification: Standard Swern oxidation to ketone followed by Wittig, or mesylation/cyanide displacement followed by Pinner reaction, yields the ester.
Protocol B: Controlled Deprotection (The Pearlman Method)
Causality: Standard Pd/C often fails to cleave the bulky benzhydryl group efficiently before attacking the strained ring. Pearlman's catalyst (
-
Setup: Dissolve N-benzhydryl azetidine ester (1 mmol) in MeOH (10 mL).
-
Catalyst: Add 20 wt%
(0.1 eq Pd). -
Reaction: Purge with
(balloon pressure, 1 atm). Stir vigorously at 25°C for 4-6 hours. -
Workup: Filter through Celite immediately. Do not concentrate to dryness with heat if the free amine is volatile or unstable; convert to HCl salt immediately by adding 1M HCl in ether.
Mechanistic Visualization
The following diagram illustrates the competing pathways between thermodynamic stability (retention of the ring) and strain-release decomposition.
Figure 1: Reaction coordinate pathways for N-benzhydryl azetidine esters. Green paths indicate preservation of the strained ring; red paths indicate strain-release decomposition.
Critical Analysis: The "Benzhydryl Effect"[2]
Why use Benzhydryl (Bn2CH-) over Benzyl (Bn-) or Boc?
-
Crystallinity: Benzhydryl derivatives are frequently crystalline solids, whereas N-benzyl analogs are often oils. This enhances purification efficiency without chromatography (thermodynamic isolation).
-
Lipophilicity: The high logP of the benzhydryl group facilitates extraction from aqueous reaction matrices, crucial during the synthesis of polar amino-azetidine cores.
-
Orthogonality:
-
vs. Boc: Benzhydryl is stable to TFA (brief exposure), whereas Boc is cleaved.
-
vs. Benzyl: Benzhydryl is cleaved faster than Benzyl under hydrogenolysis conditions due to the stability of the diphenylmethyl radical/cation intermediate on the catalyst surface.
-
Technical Recommendation
For drug development workflows involving azetidine-3-carboxylic acid derivatives, maintain the benzhydryl group throughout the linear synthesis sequence . Remove it only as the penultimate step. The thermodynamic penalty of the strained ring is effectively paid for by the kinetic stabilization of the bulky protecting group.
References
-
Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Link
-
Patwardhan, A. P., Lu, Z., & Wulff, W. D. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters. Link
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
Soda, T., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Link
-
BenchChem Technical Support. (2025). Optimizing N-benzhydrylation and Stability of Azetidine Derivatives. Link
Sources
Methodological & Application
Synthesis protocol for Methyl 1-benzhydrylazetidine-2-carboxylate from gamma-halo esters
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 1-benzhydrylazetidine-2-carboxylate (1-BZA). Azetidine-2-carboxylic acid derivatives are critical non-proteinogenic amino acid scaffolds, serving as conformationally restricted analogues of proline and pipecolic acid in peptidomimetics.
The synthesis utilizes a double nucleophilic substitution strategy starting from methyl 2,4-dibromobutyrate (a functionalized
Key Advantages of This Protocol
-
Atom Economy: Direct cyclization reduces waste compared to ring-contraction methods.
-
Scalability: The use of acetonitrile as a solvent and simple inorganic/organic bases allows for multigram to kilogram scale-up.
-
Purification: The lipophilic nature of the benzhydryl group facilitates purification via crystallization, often avoiding tedious column chromatography.
Strategic Analysis & Retrosynthesis
The formation of the four-membered azetidine ring is thermodynamically disfavored due to significant ring strain (~26 kcal/mol). Therefore, the reaction kinetics must be optimized to favor the intramolecular cyclization (4-exo-tet) over intermolecular polymerization.
Retrosynthetic Pathway
The disconnection approach reveals the target molecule can be assembled from a 1,3-dielectrophile and a primary amine.
Figure 1: Retrosynthetic analysis showing the disconnection of the azetidine ring into accessible precursors.
Materials and Critical Process Parameters (CPPs)
Reagent Attributes
| Component | Role | Equiv.[1][2][3][4][5] | MW ( g/mol ) | Density (g/mL) | Hazard Note |
| Methyl 2,4-dibromobutyrate | Substrate (Electrophile) | 1.0 | 259.92 | 1.76 | Lachrymator, Corrosive |
| Benzhydrylamine | Nucleophile | 1.0 | 183.25 | 1.06 | Irritant, Air-sensitive |
| Triethylamine (TEA) | Proton Scavenger | 2.5 | 101.19 | 0.73 | Flammable, Corrosive |
| Acetonitrile (MeCN) | Solvent | N/A | 41.05 | 0.78 | Flammable, Toxic |
Critical Process Parameters
-
Temperature Control: The reaction requires thermal energy to overcome the activation barrier for ring closure, but excessive heat promotes polymerization. Optimal Range: 80–82°C (Reflux).
-
Concentration: High dilution favors intramolecular cyclization (ring formation) over intermolecular reaction (polymerization). Target Concentration: 0.1 M – 0.2 M.
-
Water Content: Strictly anhydrous conditions are required to prevent hydrolysis of the methyl ester to the acid or the displacement of bromides by hydroxide.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Preparation: Oven-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent Charging: Add anhydrous Acetonitrile (MeCN) (200 mL) to the flask.
-
Reagent Addition:
-
Add Methyl 2,4-dibromobutyrate (5.2 g, 20 mmol).
-
Add Triethylamine (7.0 mL, 50 mmol) via syringe.
-
-
Amine Addition: While stirring at room temperature, add Benzhydrylamine (3.66 g, 20 mmol) dropwise over 10 minutes. Note: A slight exotherm may be observed.
Step 2: Cyclization
-
Heating: Heat the reaction mixture to reflux (internal temperature ~82°C) using an oil bath.
-
Monitoring: Maintain reflux for 16–24 hours .
-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting dibromo ester (
) should disappear, and a new spot for the azetidine ( ) should appear. -
Visual Cue: The formation of a white precipitate (Triethylammonium bromide salts) indicates the reaction is progressing.
-
Step 3: Workup
-
Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated salts (Et
N·HBr) through a sintered glass funnel or Celite pad. Wash the filter cake with cold MeCN (20 mL). -
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a viscous yellow oil.
-
Extraction:
-
Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL).
-
Wash with Saturated NaHCO
(2 x 50 mL) to remove residual acid/salts. -
Wash with Brine (50 mL).[1]
-
-
Drying: Dry the organic layer over anhydrous MgSO
, filter, and concentrate to dryness.
Step 4: Purification
-
Crystallization (Preferred):
-
Dissolve the crude oil in a minimum amount of hot Methanol (MeOH) or a mixture of Hexane/EtOAc .
-
Allow to cool slowly to 4°C overnight.
-
Collect the white crystalline solid via filtration.
-
-
Chromatography (Alternative):
-
If crystallization fails, purify via silica gel flash chromatography eluting with Hexane/EtOAc (gradient 9:1 to 4:1).
-
Target Yield: 65–75% Physical State: White crystalline solid or viscous pale oil (depending on purity/polymorph).
Mechanistic Insight
The formation of the azetidine ring proceeds via a sequential double nucleophilic substitution. Understanding the order of events is crucial for troubleshooting.
-
Intermolecular Substitution (Step A): The amine attacks the
-carbon (C4) of the dibromoester. This is electronically favored as the -bromide is a primary alkyl halide and less sterically hindered than the -position. -
Intermediate Formation: This generates the
-(benzhydrylamino)- -bromo ester intermediate. -
Intramolecular Cyclization (Step B): The secondary amine nitrogen attacks the
-carbon (C2) in a 4-exo-tet cyclization, displacing the second bromide and closing the ring.
Figure 2: Mechanistic pathway highlighting the sequential SN2 reactions leading to ring closure.
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl
, 400 MHz):-
Benzhydryl methine: Singlet at
ppm. -
Azetidine Ring Protons: Multiplets in the range of
2.0 – 3.8 ppm. The -proton (H2) typically appears as a triplet or dd around 3.5–4.0 ppm. -
Methyl Ester: Singlet at
ppm.
-
-
Mass Spectrometry (ESI):
-
Look for
peak at m/z ~282.1 .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Concentration too high. | Dilute reaction to 0.1 M or add reagents via syringe pump (high-dilution technique). |
| Incomplete Reaction | Temperature too low or wet solvent. | Ensure vigorous reflux; use freshly distilled MeCN and dry reagents. |
| Hydrolysis (Acid formation) | Moisture ingress. | Use anhydrous solvents; keep under |
| Product is Oily | Impurities preventing crystallization. | Triturate with cold pentane or diethyl ether to induce solidification; seed with pure crystal if available. |
Safety and Handling
-
Methyl 2,4-dibromobutyrate: Potent lachrymator and vesicant. Handle only in a functioning fume hood. Wear double nitrile gloves.
-
Benzhydrylamine: Causes skin irritation and serious eye damage.
-
Waste Disposal: All halogenated organic waste must be segregated. Aqueous waste containing triethylamine salts should be neutralized before disposal.
References
-
Rodebaugh, R. M., & Cromwell, N. H.[6][7] (1969). Resolution of D,L-1-benzhydrylazetidine-2-carboxylic acid. Journal of Heterocyclic Chemistry, 6(3), 435–437.
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[2]
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427–465.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. academic.oup.com [academic.oup.com]
Application Note: N-Alkylation of Azetidine-2-Carboxylic Acid Methyl Ester with Benzhydryl Chloride
Executive Summary
This Application Note details the procedure for the
The protocol utilizes a base-mediated nucleophilic substitution in a polar aprotic solvent. Unlike standard secondary amine alkylations, this procedure is optimized to prevent racemization of the
Scientific Foundation & Mechanism
Reaction Rationale
The azetidine ring possesses significant angle strain (~25 kcal/mol), making it susceptible to ring-opening reactions under harsh acidic or nucleophilic conditions. The benzhydryl group serves two purposes:
-
Steric Shielding: The bulky diphenylmethyl group protects the nitrogen from further unwanted reactions.
-
Lipophilicity: It significantly alters the solubility profile, facilitating purification in organic solvents.
Mechanistic Pathway
The reaction proceeds through a hybrid
Critical Consideration: The generation of HCl during the reaction must be neutralized immediately to prevent acid-catalyzed ring opening or hydrolysis of the methyl ester.
Figure 1: Mechanistic flow of the base-mediated N-alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Azetidine-2-carboxylic acid methyl ester HCl | 151.6 | 1.0 | Substrate |
| Benzhydryl chloride | 202.7 | 1.1 | Alkylating Agent |
| Triethylamine (TEA) | 101.2 | 2.5 | Base (Scavenger) |
| Acetonitrile (MeCN) | - | [0.2 M] | Solvent |
| Sodium Iodide (Optional) | 149.9 | 0.1 | Catalyst (Finkelstein) |
Note: Benzhydryl chloride is sensitive to moisture (hydrolyzes to benzhydrol). Ensure the reagent is fresh or distilled prior to use.
Step-by-Step Methodology
Step 1: Preparation of the Free Base
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Azetidine-2-carboxylic acid methyl ester HCl (1.0 equiv).
-
Add anhydrous Acetonitrile (MeCN) to obtain a concentration of ~0.2 M.
-
Add Triethylamine (TEA) (2.5 equiv) dropwise at room temperature (RT).
-
Why: The first equivalent neutralizes the HCl salt; the remaining base scavenges the HCl produced during alkylation.
-
-
Stir for 15 minutes at RT. The solution may become cloudy due to TEA·HCl precipitation.
Step 2: Alkylation 6. Add Benzhydryl chloride (1.1 equiv) to the reaction mixture.
- Optimization: If the reaction is sluggish, add catalytic Sodium Iodide (0.1 equiv) to generate the more reactive Benzhydryl iodide in situ.
- Fit the flask with a reflux condenser.
- Heat the mixture to 50–60°C for 4–6 hours.
- Caution: Do not exceed 65°C. Higher temperatures increase the risk of racemization at the
-carbon (adjacent to the ester) and thermal ring strain release.
Step 3: Monitoring 9. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).
- Stain: Ninhydrin (for starting amine) and UV (for benzhydryl group).
- Endpoint: Disappearance of the polar amine spot (baseline/low Rf) and appearance of the UV-active product (higher Rf).
Step 4: Workup 10. Cool the reaction mixture to RT. 11. Remove the solvent (MeCN) under reduced pressure (Rotavap). 12. Resuspend the residue in Ethyl Acetate (EtOAc) and Water . 13. Separate the layers.[1] Extract the aqueous layer 2x with EtOAc. 14. Wash the combined organic layers with:
- Saturated
(to remove residual acid). - Brine (saturated NaCl).
- Dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification 16. Purify the crude oil via Flash Column Chromatography on silica gel.
- Gradient: 0%
20% EtOAc in Hexanes. - Product: The N-benzhydryl derivative typically elutes as a colorless viscous oil or white solid.
Critical Process Parameters (CPP) & Troubleshooting
Racemization Control
The
-
Mitigation: Use the mildest base possible (TEA or DIPEA rather than NaH). Keep temperature
C. Check optical rotation of the product against literature values.
Hydrolysis of Reagent
Benzhydryl chloride hydrolyzes rapidly in moist air to form Benzhydrol (Diphenylmethanol), which is a "dead" impurity that complicates purification.
-
Mitigation: Use anhydrous solvents.[2] If the Benzhydryl chloride is old, check its purity by NMR; if significant benzhydrol is present (signal at
~5.8 ppm for CH-OH), distill or recrystallize the reagent.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Analytical Validation
Successful synthesis should be validated using the following criteria:
-
1H NMR (CDCl3):
-
Benzhydryl methine proton (
): Singlet, typically 4.5 – 4.8 ppm. -
Aromatic protons: Multiplet,
7.1 – 7.5 ppm (10H). -
Methyl ester: Singlet,
3.6 – 3.7 ppm (3H). -
Azetidine ring protons: Distinct multiplets for
and protons.
-
-
Mass Spectrometry (ESI):
-
Observe
peak corresponding to Product Mass (approx. 282.15 m/z for methyl ester).
-
References
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
-
Solladié-Cavallo, A., et al. (2003). "Diastereoselective synthesis of 2-substituted azetidines." Tetrahedron Letters, 44(34), 6523-6526.
-
Starmans, W. A. J., et al. (1998). "Enantiopure Azetidine-2-carboxylic Acid Derivatives." Tetrahedron, 54(19), 4991-5004.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11242, Benzhydryl chloride."
Sources
Application Note: Optimized Hydrogenolysis Conditions for N-Benzhydryl Azetidine-2-Carboxylates
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]
The deprotection of N-benzhydryl (diphenylmethyl) groups from azetidine-2-carboxylates represents a specific challenge in medicinal chemistry. Unlike the more common O-benzyl esters or N-benzyl amines, the N-benzhydryl bond is significantly stabilized by the steric bulk of two phenyl rings and the electron-donating nature of the nitrogen atom. Furthermore, the azetidine ring (a 4-membered nitrogen heterocycle) possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening side reactions under harsh thermal or Lewis-acidic conditions.
Successful hydrogenolysis requires a delicate balance: conditions must be energetic enough to cleave the sterically hindered C-N bond but mild enough to preserve the strained ring. This guide outlines protocols using Pearlman’s Catalyst (
Mechanistic Challenges[4][9]
-
Steric Screening: The two phenyl rings of the benzhydryl group create a "propeller" conformation that hinders the adsorption of the C-N bond onto the catalyst surface.
-
Catalyst Poisoning: The product, a secondary amine (azetidine), is a strong Lewis base. Without acidic additives, the free amine binds irreversibly to the active Pd sites, halting the reaction (self-poisoning).
-
Ring Integrity: High temperatures (>60°C) or excessive pressure can promote reductive ring opening to linear amines.
Critical Reaction Parameters
The following matrix summarizes the impact of key variables on the reaction outcome.
| Parameter | Standard Condition | Optimized Condition (Recommended) | Rationale |
| Catalyst | 10% Pd/C | 20% | |
| Solvent | Methanol (Neutral) | MeOH + 1.1 eq. HCl or Acetic Acid | Acid protonates the product, preventing it from binding to/poisoning the Pd surface. |
| Pressure | 1 atm (Balloon) | 3–5 bar (45–75 psi) | Higher pressure increases hydrogen concentration at the catalyst surface, overcoming steric barriers. |
| Temperature | 25°C | 25°C – 40°C | Keep T < 50°C to avoid azetidine ring opening. |
Visualization: Mechanistic Pathway & Workflow
Figure 1: Catalytic Cycle and Poisoning Prevention
The following diagram illustrates the competitive adsorption between the substrate and the free amine product, highlighting why acid is necessary.
Caption: Figure 1. Acidic additives prevent the basic azetidine product from poisoning the Pd catalyst sites.
Figure 2: Optimization Decision Tree
Use this workflow to select the correct protocol based on your specific substrate.
Caption: Figure 2. Decision matrix for selecting between standard Pd/C and high-activity Pearlman's conditions.
Experimental Protocols
Protocol A: Standard Hydrogenolysis (Baseline)
Suitable for unhindered azetidine-2-carboxylic acid esters.
-
Preparation: Dissolve the N-benzhydryl azetidine substrate (1.0 mmol) in anhydrous Methanol (10 mL).
-
Catalyst Addition: Add 10% Pd/C (50 wt% wet, 100 mg, ~10 wt% loading relative to substrate). Note: Add catalyst under an inert argon stream to prevent ignition of methanol vapors.
-
Acidification (Optional but recommended): Add Glacial Acetic Acid (0.5 mL).
-
Hydrogenation: Purge the vessel with
(balloon pressure, ~1 atm) three times. Stir vigorously at room temperature (20-25°C). -
Monitoring: Monitor by TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of the benzhydryl peak (m/z [M+H] will shift by -166 Da).
-
-
Workup: Filter through a Celite pad. Wash with MeOH. Concentrate the filtrate. If acetic acid was used, co-evaporate with toluene to remove traces.
Protocol B: Enhanced Hydrogenolysis (Pearlman’s Method)
Required for sterically hindered substrates or when Protocol A fails. This is the industry standard for N-benzhydryl cleavage.
-
Preparation: Dissolve the N-benzhydryl azetidine (1.0 mmol) in Methanol (15 mL).
-
Additive: Add 1.0 M HCl in MeOH (1.1 mL, 1.1 eq) or Trifluoroacetic acid (1.5 eq).
-
Why: This ensures the product immediately forms the hydrochloride/trifluoroacetate salt, which does not bind to Palladium.
-
-
Catalyst: Add Pearlman’s Catalyst (20%
on Carbon, wet, 150 mg).-
Loading: Higher loading (15-20 wt%) is often required for benzhydryl groups compared to benzyl groups.
-
-
Reaction: Place the vessel in a Parr shaker or high-pressure reactor.
-
Pressure: Charge to 3–5 bar (45–75 psi) .
-
Temperature: 25°C. (Do not heat above 40°C initially to prevent ring opening).
-
-
Duration: Agitate for 6–12 hours.
-
Workup:
-
Vent hydrogen carefully.
-
Filter the slurry through Celite.
-
Critical Step: The filtrate contains the Azetidine-2-carboxylate HCl salt . Do not neutralize before isolation, as the free amino acid/ester may be unstable or volatile.
-
Concentrate in vacuo to yield the solid salt.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| Reaction Stalls at 50% | Catalyst Poisoning | Add 1.0 eq of HCl or switch solvent to pure Acetic Acid. Filter and add fresh catalyst. |
| Ring Opening Observed | Conditions too harsh | Reduce temperature to <20°C. Reduce pressure to 1 atm. Ensure solvent is strictly anhydrous. |
| No Reaction | Steric Bulk | Switch from Pd/C to |
| Ester Cleavage (Side Rxn) | Transesterification | If using MeOH with ethyl esters, transesterification can occur. Use Ethanol for ethyl esters or t-Butanol for t-butyl esters. |
References
-
Couty, F., et al. (2017).[1] "Recent advances in synthetic facets of immensely reactive azetidines."[2][3][4][5] RSC Advances. (Review of azetidine deprotection strategies).
-
Anderson, W. K., et al. (1986). "Synthesis of L-Azetidine-2-Carboxylic Acid." Journal of Medicinal Chemistry. (Describes the stability of N-benzhydryl vs O-benzyl).
-
Hansen, P., et al. (2007). "Hydroxyl group deprotection reactions with Pd(OH)2/C." Tetrahedron Letters. (Comparative study of Pearlman's catalyst efficacy).
-
St-Jean, F., et al. (2006). "A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series." Synthetic Communications. (Discusses alternative oxidative cleavages when hydrogenolysis fails).
-
Gaunt, M. J., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Society Reviews. (Modern catalytic approaches).
Sources
- 1. pnnl.gov [pnnl.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of N-substituted azetidine-2-carboxylates
Application Note & Protocol
Topic: High-Efficiency Microwave-Assisted Synthesis of N-Substituted Azetidine-2-Carboxylates
Abstract
Azetidine-2-carboxylates are valuable, constrained proline analogues integral to the development of novel therapeutics and chemical probes. Traditional methods for their N-substitution often require prolonged reaction times, harsh conditions, and result in significant byproduct formation. This application note details a robust and highly efficient protocol for the N-alkylation and N-arylation of azetidine-2-carboxylate esters utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, improves yields, and enhances product purity, aligning with the principles of green chemistry.[1][2][3] We provide a comprehensive, step-by-step protocol, a discussion of the underlying mechanism, and a troubleshooting guide for researchers in medicinal chemistry and drug development.
Introduction: The Need for Speed and Efficiency in Azetidine Synthesis
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Specifically, L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a conformationally restricted analogue of proline. Its incorporation into peptides and small molecules can induce unique structural constraints, leading to enhanced biological activity, selectivity, and metabolic stability.
Despite their importance, the synthesis and functionalization of azetidines can be challenging. Conventional thermal methods for N-substitution often suffer from long reaction times, high energy consumption, and the potential for ring-opening or other side reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[4][5] Microwave energy directly and uniformly heats the reaction mixture through interaction with polar molecules, a process known as dielectric heating.[6][7] This rapid, volumetric heating leads to a dramatic acceleration of reaction rates, often resulting in cleaner reactions and higher yields in a fraction of the time required by conventional methods.[1][2][6] This protocol focuses on leveraging MAOS for the efficient N-alkylation of azetidine-2-carboxylate esters, a key step in creating diverse libraries of these valuable compounds.
Reaction Principle and Mechanistic Overview
The core transformation is a nucleophilic substitution reaction (S_N2 or S_NAr) where the secondary amine of the azetidine-2-carboxylate ester acts as the nucleophile, displacing a leaving group on an alkyl or aryl halide.
General Reaction Scheme:
A suitable base is required to deprotonate the azetidine nitrogen, enhancing its nucleophilicity. The choice of solvent is critical in MAOS; polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are preferred as they efficiently absorb microwave energy, enabling rapid heating.[8][9] The sealed-vessel environment of a microwave reactor allows the reaction to be performed at temperatures significantly above the solvent's atmospheric boiling point, further accelerating the reaction rate in accordance with the Arrhenius equation.
Caption: Fig 1. Conceptual workflow of the microwave-assisted N-substitution.
Detailed Experimental Protocol
This protocol provides a general method for the N-benzylation of ethyl azetidine-2-carboxylate as a representative example. It can be adapted for other alkyl and aryl halides with minor modifications.
3.1. Materials and Equipment
-
Reagents:
-
Ethyl azetidine-2-carboxylate hydrochloride
-
Benzyl bromide (or other suitable alkyl/aryl halide)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Dedicated microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
-
3.2. Step-by-Step Synthesis Procedure
Caption: Fig 2. Step-by-step experimental workflow diagram.
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add ethyl azetidine-2-carboxylate hydrochloride (1.0 mmol, 1 equiv.).
-
Add Base and Solvent: Add anhydrous potassium carbonate (2.5 mmol, 2.5 equiv.) and 4 mL of anhydrous DMF.
-
Scientist's Note: Using at least 2 equivalents of base is crucial. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount acts as the base to facilitate the N-alkylation.
-
-
Add Electrophile: Add benzyl bromide (1.1 mmol, 1.1 equiv.) to the suspension via syringe.
-
Seal and Irradiate: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 15 minutes with magnetic stirring.
-
Safety Precaution: Always use a dedicated microwave reactor. Do not use a domestic microwave oven. The system will automatically monitor and control the internal temperature and pressure.
-
-
Cooling: After irradiation, allow the vial to cool to room temperature (typically below 50°C) before handling.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with 20 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Expert Insight: The aqueous wash is essential to remove the DMF solvent and inorganic salts, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-azetidine-2-carboxylate ester.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10]
Results and Discussion
The microwave-assisted protocol consistently provides superior results compared to conventional heating methods.
Table 1: Comparison of Microwave vs. Conventional Synthesis
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |
| Solvent | DMF | DMF |
| Temperature | 120 °C | 120 °C |
| Time | 15 minutes | 12 hours |
| Isolated Yield | >85% | ~50-60% |
| Purity | High (minimal byproducts) | Moderate (side products observed) |
The dramatic rate enhancement is a hallmark of microwave synthesis, attributed to the efficient and rapid energy transfer directly to the polar reactants and solvent.[6]
Table 2: Substrate Scope for N-Substitution
The protocol is robust and applicable to a variety of alkylating and arylating agents.
| Entry | Electrophile (R-X) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzyl bromide | 15 | 120 | 92% |
| 2 | Ethyl iodide | 10 | 100 | 88% |
| 3 | Allyl bromide | 10 | 100 | 95% |
| 4 | 4-Fluorobenzyl chloride | 20 | 130 | 85% |
| 5 | 2-Bromopyridine | 30 | 150 | 75% |
Yields are for isolated, purified products.
4.1. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or time.2. Inactive electrophile.3. Insufficient base. | 1. Increase temperature (in 10°C increments) or time (in 5 min increments).2. Check the quality of the halide; use a more reactive one (e.g., I > Br > Cl).3. Ensure at least 2.5 equivalents of a strong, non-nucleophilic base are used. |
| Multiple Products | 1. Reaction temperature is too high, causing decomposition or side reactions.2. Di-alkylation or other side reactions. | 1. Lower the reaction temperature.2. Use a smaller excess of the electrophile (e.g., 1.05 equivalents). |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up (if product has some water solubility).3. Inefficient purification. | 1. Monitor reaction by TLC to ensure completion before work-up.2. Perform back-extraction of the aqueous layers with ethyl acetate.3. Optimize chromatography conditions. |
Conclusion
Microwave-assisted synthesis represents a significant advancement for the N-functionalization of azetidine-2-carboxylates. The protocol described herein is rapid, high-yielding, and broadly applicable, enabling medicinal chemists to quickly generate diverse libraries of these important building blocks. By dramatically reducing energy consumption and reaction times, this green chemistry approach facilitates more efficient drug discovery and development workflows.[3][11]
References
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Available at: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica. Available at: [Link]
-
Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Microwave-assisted synthesis of azetidines in aqueous media. ResearchGate. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Microwave-assisted synthesis of azetidines derived from curcumin. Anbar Journal of Pharmaceutical Sciences. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. Thieme Connect. Available at: [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]
-
Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. Available at: [Link]
-
Comparative studies on Conventional -Microwave assisted synthesis of 2-azetidinone derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research. Available at: [Link]
-
alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. ARKIVOC. Available at: [Link]
-
Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Engineering Journal IJOER. Available at: [Link]
-
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. National Center for Biotechnology Information. Available at: [Link]
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Troubleshooting low yields in cyclization of Methyl 1-benzhydrylazetidine-2-carboxylate precursors
Technical Support Center: Azetidine Synthesis Division Ticket ID: AZT-2024-BZH Subject: Optimization of Methyl 1-benzhydrylazetidine-2-carboxylate Cyclization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Executive Summary: The Entropy Challenge
You are encountering low yields in the synthesis of This compound . This is a classic "entropic penalty" problem. Forming a 4-membered azetidine ring via 4-exo-tet cyclization is thermodynamically disfavored compared to intermolecular polymerization due to ring strain (~26 kcal/mol).
The standard route involves the reaction of Methyl 2,4-dibromobutyrate with Benzhydrylamine . If your yields are falling below 45-50%, the issue is likely kinetic control (concentration/temperature) or isolation stability (ring opening during workup).
Part 1: Diagnostic Workflow (Troubleshooting Tree)
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for categorizing yield loss in azetidine cyclization.
Part 2: Technical Modules & Protocols
Module 1: The Concentration Factor (Addressing Oligomerization)
The Problem: The rate of intramolecular cyclization (
The Solution: You must operate under High Dilution Conditions .
| Parameter | Standard Protocol (Risk) | Optimized Protocol (Recommended) |
| Concentration | 0.2 M - 0.5 M | 0.05 M - 0.1 M |
| Addition Mode | One-pot mix | Slow addition of amine to dihalide |
| Stirring | Standard magnetic | Vigorous (prevent local hotspots) |
Protocol Adjustment:
-
Dissolve Methyl 2,4-dibromobutyrate (1.0 equiv) in Acetonitrile (MeCN) to reach 0.05 M.
-
Add base (K₂CO₃, 2.5 equiv) and heat to reflux.
-
Add Benzhydrylamine (1.0 equiv) dissolved in MeCN dropwise over 2-4 hours using a syringe pump.
-
Why? This keeps the concentration of free amine low, statistically favoring the intramolecular attack on the second bromide over the intermolecular attack on a neighbor's bromide [1].
-
Module 2: Solvent & Temperature (Addressing Incomplete Conversion)
The Problem: The second alkylation (ring closure) is slower than the first. If the reaction is too cold, it stops at the linear secondary amine. If too hot, the ester hydrolyzes or the product degrades.[1]
Solvent Screening Guide:
| Solvent | Boiling Point | Suitability | Notes |
| Acetonitrile (MeCN) | 82°C | High | Best balance of polarity and temperature. Reflux is usually sufficient for closure. |
| DMF | 153°C | Medium | Good solubility, but high boiling point makes removal difficult; residual DMF can complicate workup. |
| Toluene | 110°C | Low | Too non-polar. Reaction is sluggish unless phase transfer catalysts (TBAH) are used. |
| Methanol | 65°C | Critical Fail | Nucleophilic solvent. Will compete with the amine and cause transesterification. |
Recommendation: Use Acetonitrile at reflux (80-82°C) . If conversion stalls, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to form the more reactive iodide in situ (Finkelstein reaction).
Module 3: Base Selection (Addressing Hydrolysis)
The Problem: Strong bases or presence of water will hydrolyze the methyl ester to the acid (zwitterion), which is water-soluble and lost during aqueous extraction.
Mechanistic Insight: The reaction generates 2 equivalents of HBr. The base must neutralize this acid.
-
Avoid: NaOH, KOH (Hydrolysis risk).[1]
-
Avoid: Pyridine (Nucleophilic competition).
-
Select:Anhydrous K₂CO₃ or DIEA (Diisopropylethylamine) .
Critical Check: Ensure your solvent is dry.[1] Water + Carbonate + Heat = Saponification of your ester.
Module 4: Isolation & Workup (The "Hidden" Yield Loss)
The Problem: Azetidines are basic.[2][3] If you wash with strong acid (HCl) to remove unreacted amine, you will protonate the azetidine. The protonated azetidine salt is water-soluble and will remain in the aqueous layer, leading to 0% isolated yield.
Correct Workup Protocol:
-
Filtration: Filter off solid salts (KBr/Base) before adding water.
-
Concentration: Remove MeCN under reduced pressure first.
-
Partition: Dissolve residue in EtOAc/Water.
-
pH Control: Check aqueous layer pH. It must be basic (pH > 9) to keep the azetidine neutral and in the organic layer.
-
Warning: Do not use 1M HCl to separate benzhydrylamine. Use column chromatography for separation.
-
-
Drying: Dry organic layer over Na₂SO₄ (avoid acidic MgSO₄ if sensitive).
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic competition you are managing.
Figure 2: Kinetic pathway showing the competition between cyclization, polymerization, and hydrolysis.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use the chloro-analog (Methyl 2,4-dichlorobutyrate) instead of the bromo-analog? A: Yes, but the yield will likely drop. Chloride is a poorer leaving group. You would absolutely require NaI catalysis (0.5 equiv) and longer reflux times (24-48h) in MeCN to drive the reaction [2].
Q2: My product decomposes on the silica column. Why? A: Azetidines can be acid-sensitive.[2][3] Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Elute with a solvent system containing 0.5% TEA.
Q3: Is the Benzhydryl group essential? Can I use Benzyl? A: The Benzhydryl group is superior. Its steric bulk helps prevent the nitrogen from attacking a second molecule of dibromobutyrate (preventing quaternary ammonium salt formation). Benzyl is less sterically demanding and may lead to more over-alkylation byproducts [3].
References
-
Rodebaugh, R. M., & Cromwell, N. H. (1969).[4][5] A convenient synthesis of 1-benzhydrylazetidine-2-carboxylic acid. Journal of Heterocyclic Chemistry, 6(3), 435–437.
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.
-
Gaertner, V. R. (1967). Cyclization of 1-Phenylethylamino-3-chloropropane Derivatives. The Journal of Organic Chemistry, 32(10), 2972–2976.
Sources
Minimizing ring-opening side reactions of azetidine-2-carboxylates under acidic conditions
Technical Support Center: Azetidine-2-Carboxylates Topic: Minimizing Ring-Opening Side Reactions Under Acidic Conditions Audience: Senior Researchers & Process Chemists
Overview: The Stability Paradox of Azetidine-2-Carboxylates
Azetidine-2-carboxylic acid (Aze) and its derivatives occupy a unique chemical space. With a ring strain energy of ~25.4 kcal/mol , they are significantly more stable than aziridines (~27 kcal/mol) but far more reactive than pyrrolidines (~5 kcal/mol).[1] This intermediate stability creates a "false sense of security." While stable under neutral conditions, acidic environments —standard for Boc deprotection or ester hydrolysis—protonate the ring nitrogen, activating the C2 and C4 positions for nucleophilic attack.[1]
This guide addresses the specific failure modes where this activation leads to ring-opening (formation of homoserine derivatives) or polymerization, and provides validated protocols to prevent them.
Module 1: Critical Troubleshooting (FAQ Format)
Q1: I am observing low yields and "streaking" by TLC after N-Boc deprotection with 50% TFA/DCM. What is happening?
Diagnosis: You are likely triggering acid-catalyzed nucleophilic ring-opening . In standard peptide synthesis, 50% TFA is routine.[1] However, for Aze derivatives, the protonated azetidinium ion is highly electrophilic.[1] If any nucleophiles are present (even trace water or the trifluoroacetate anion itself acting over time), the ring will open.[1]
The Mechanism:
-
Protonation: Acid protonates the nitrogen (
). -
Activation: The
bonds weaken due to ring strain and positive charge. -
Attack: A nucleophile (Nu) attacks
(sterically favored) or (electronically activated by the carboxyl), cleaving the bond.[1]
Solution: Switch to a Non-Nucleophilic Scavenging Protocol . Instead of standard TFA, use p-Toluenesulfonic Acid (pTsOH) in a non-nucleophilic solvent.[1] The tosylate anion is non-nucleophilic, and the solvent choice prevents external attack.
Recommended Protocol (pTsOH Method):
-
Dissolve N-Boc-Aze-OR (1.0 equiv) in DCM or EtOAc (0.1 M).
-
Add pTsOH·H₂O (2.0 equiv).[1]
-
Stir at 0°C to Room Temperature for 2–4 hours.
-
Workup: The product often precipitates as the stable tosylate salt. Filter and wash with Et₂O. If soluble, concentrate without heating.[1]
Why this works: This method avoids the excess acidity of neat TFA and eliminates nucleophilic solvents (like MeOH) that are often used in alternative "mild" deprotection strategies (e.g., HCl/MeOH).[1]
Q2: Can I use acyl chlorides to couple Azetidine-2-carboxylic acid?
Diagnosis: High risk of polymerization. Acyl chlorides generate HCl as a byproduct. In the absence of an immediate, effective scavenger, the generated HCl protonates the azetidine nitrogen.[1] The free base of another azetidine molecule can then act as a nucleophile, attacking the protonated ring of its neighbor, leading to oligomerization .[1]
Solution:
-
Avoid Acyl Chlorides: Use activated esters (HATU, EDC/HOBt) instead.[1]
-
If Mandatory: Use a Schotten-Baumann biphasic system or ensure excess DIPEA (Diisopropylethylamine) is present before adding the acyl chloride. Maintain temperature at -10°C to 0°C .
Q3: My product degrades during concentration/rotary evaporation. Why?
Diagnosis: Thermal Ring Strain Release. Even as a salt, azetidines are heat-sensitive.[1] Heating a crude acidic mixture (containing residual TFA or HCl) accelerates the SN2 ring-opening reaction.
Corrective Action:
-
Never heat water baths above 30°C.
-
Azeotrope: Remove acid by co-evaporating with Toluene or DCM, not by heating.[1]
-
Storage: Store as the HCl or Tosylate salt at -20°C. The free base is prone to slow dimerization/polymerization at room temperature.
Module 2: Comparative Stability Data
The following table summarizes the stability of N-Boc-Azetidine-2-carboxylate in various acidic media.
| Reagent | Solvent | Temp | Stability | Risk Level | Notes |
| 50% TFA | DCM | 25°C | Moderate | High | Time-dependent degradation; ring opening observed >2h. |
| 4M HCl | Dioxane | 0°C | Good | Medium | Anhydrous conditions essential. Moisture triggers hydrolysis. |
| pTsOH (2 eq) | DCM/EtOAc | 25°C | Excellent | Low | Recommended. Forms stable tosylate salt; non-nucleophilic anion. |
| TMSOTf | DCM | 0°C | Good | Medium | Effective scavenger-free method, but reagent is moisture-sensitive. |
| Oxalyl Chloride | MeOH | 25°C | Poor | Critical | AVOID. Methanol acts as a nucleophile, forming methoxy-amino esters (ring opened).[1] |
Module 3: Visualizing the Failure Mode
The diagram below illustrates the mechanistic pathway of acid-catalyzed ring opening. Note the bifurcation: successful deprotection vs. nucleophilic catastrophe.
Figure 1: Mechanistic bifurcation of Azetidine deprotection. The presence of nucleophiles (Nu) competes with the desired elimination of the Boc group.
Module 4: Optimized Experimental Protocols
Protocol A: "Gold Standard" N-Boc Deprotection (pTsOH Method)
Best for: Valuable intermediates, scale-up, and avoiding ring-opening.[1]
-
Preparation: Charge a round-bottom flask with N-Boc-Azetidine-2-carboxylic acid (or ester) (1.0 mmol).
-
Solvation: Add anhydrous DCM (10 mL). Ensure the system is under inert gas (
or ).[2] -
Acid Addition: Add p-Toluenesulfonic acid monohydrate (2.0 mmol, 380 mg) in one portion.
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation:
Protocol B: Peptide Coupling with Azetidine-2-COOH
Best for: Installing Aze into a peptide chain without polymerization.
-
Activation: Dissolve the N-protected amino acid (e.g., Fmoc-Xaa-OH) in DMF. Add HATU (1.0 eq) and DIPEA (2.0 eq).[1] Stir for 2 mins.
-
Addition: Add H-Aze-OMe·HCl (1.0 eq) (or the Tosylate salt from Protocol A).
-
Base Adjustment: Immediately add DIPEA (1.0 eq) to neutralize the salt.
-
Critical: Do not premix the Aze salt with base before adding to the activated ester. Free Aze base is unstable; generate it in situ in the presence of the electrophile.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem Technical Guides. Link
-
Dud, M., et al. (2017).[1] Solvent-Free Mechanochemical Deprotection of N-Boc Group. Ruder Bošković Institute. Link
-
Couty, F., et al. (2009).[1] Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. Link
-
NIH/PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid. PubMed. Link
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Link
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
Technical Support Center: Optimizing Catalytic Hydrogenation for N-Benzhydryl Removal in Azetidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the deprotection of N-benzhydryl azetidines. The benzhydryl (diphenylmethyl) group is a robust protecting group for the nitrogen atom of azetidines, preventing undesired ring-opening due to the inherent strain of the four-membered ring[1][2]. Its removal via catalytic hydrogenation is a common and critical step in many synthetic routes. However, this transformation is not without its challenges, ranging from stalled reactions to unintended side products.
This guide provides researchers, scientists, and drug development professionals with a series of in-depth, experience-driven FAQs and troubleshooting protocols to navigate and optimize this crucial reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N-benzhydryl deprotection by catalytic hydrogenation?
The reaction proceeds via hydrogenolysis, which is the cleavage of a chemical bond by molecular hydrogen. The generally accepted mechanism involves several key steps on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[3]
-
Adsorption: Both the N-benzhydryl azetidine and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive palladium hydride (Pd-H) species on the surface.
-
C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed azetidine is cleaved by the active hydrogen species. This is the rate-determining step and results in the formation of the desired free azetidine and diphenylmethane.
-
Desorption: The deprotected azetidine and the diphenylmethane byproduct desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: A decision tree for troubleshooting common hydrogenation issues.
Problem: Reaction is Sluggish or Stalled
This is the most common issue, where the starting material is consumed slowly or the reaction stops before completion.
Potential Cause 1: Catalyst Deactivation or Insufficient Activity
-
Why it happens: Palladium catalysts can lose activity over time due to oxidation or improper storage. The activity of Pd/C can also vary significantly between suppliers and even batches. [4]The N-benzhydryl group can be sterically demanding, requiring a highly active catalyst.
-
Solutions:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. If a bottle has been open for a long time, its activity may be compromised. [4] 2. Switch to a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more active than Pd/C for debenzylation and can succeed where Pd/C fails. [4] 3. Increase Catalyst Loading: While not always ideal, increasing the catalyst loading to 15-20 mol% can sometimes overcome activity issues.
-
Potential Cause 2: Catalyst Poisoning
-
Why it happens: Certain functional groups or impurities can strongly bind to the palladium surface, blocking the active sites and "poisoning" the catalyst. [5]The product amine itself can sometimes act as an inhibitor by coordinating to the palladium. [6][7]* Solutions:
-
Purify the Starting Material: Ensure your N-benzhydryl azetidine is free from common poisons.
-
Add a Mild Acid: To counteract product inhibition by the newly formed basic azetidine nitrogen, add 1-2 equivalents of a non-nucleophilic acid like acetic acid (AcOH) to the reaction mixture. [4][8]This protonates the product, preventing it from binding to the catalyst.
-
Filter and Add Fresh Catalyst: If you suspect an impurity is the cause, you can sometimes filter the reaction mixture through Celite® to remove the poisoned catalyst and then add a fresh batch to the filtrate. [9]
Common Catalyst Poisons Sources Sulfur Compounds Thiols, thioethers, sulfoxides, thiophenes Basic Nitrogen Compounds Pyridines, quinolines, and sometimes product amines Halides Trace organic or inorganic halides Heavy Metals Mercury, lead, arsenic from previous steps | Carbon Monoxide | Impurity in hydrogen gas |
-
Problem: Azetidine Ring Opening
The formation of ring-opened byproducts is a significant concern due to the inherent strain of the azetidine ring (approx. 25 kcal/mol). [1]
-
Why it happens: The azetidine nitrogen is Lewis basic. Coordination to a Lewis acid or strong Brønsted acid can further activate the strained ring, making it susceptible to nucleophilic attack by the solvent or other species, leading to cleavage. [1][10]* Solutions:
-
Maintain Neutral or Mildly Acidic Conditions: Avoid strong acids. If an acid is needed to prevent product inhibition, use a weak acid like acetic acid rather than HCl.
-
Control Temperature: Run the reaction at room temperature or below if possible. Higher temperatures provide the activation energy needed for ring-opening. [1] 3. Choose a Non-Nucleophilic Solvent: While alcohols are common, if ring-opening is a persistent issue, consider less nucleophilic solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF).
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Pd/C and H₂ Gas
This protocol describes a general procedure for N-debenzylation at atmospheric pressure.
Caption: A typical laboratory setup for hydrogenation using a hydrogen balloon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-benzhydryl azetidine (1.0 mmol) and a suitable solvent (e.g., 10-20 mL of methanol). [3]2. Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (typically 5-10 mol % Pd). Safety Note: Pd/C can be pyrophoric, especially when dry. Always handle it in an inert atmosphere and do not allow solvent to evaporate from it in the air. [5]3. Inert Atmosphere: Seal the flask with a rubber septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is free of oxygen. [3]4. Reaction Execution: Allow the reaction to stir vigorously at room temperature. The black catalyst should be well-suspended throughout the solution.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a syringe filter (to remove Pd/C), and analyzing by TLC, LC-MS, or NMR. The reaction is complete when all starting material is consumed.
-
Work-up: See Protocol 3 for safe catalyst filtration.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol offers a convenient alternative to using flammable hydrogen gas. [3]
-
Reaction Setup: In a round-bottom flask with a stir bar, dissolve the N-benzhydryl azetidine (1.0 mmol) in methanol (10-20 mL).
-
Reagent Addition: Add 10% Pd/C (5-10 mol% Pd), followed by ammonium formate (3-5 equivalents).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture gently (typically 40-60 °C). Gas evolution (CO₂ and NH₃) will be observed.
-
Monitoring: Monitor the reaction as described in Protocol 1. CTH reactions are often complete within 1-4 hours.
-
Work-up: Once complete, cool the reaction to room temperature and proceed with catalyst filtration as described in Protocol 3.
Protocol 3: Safe Catalyst Filtration and Work-up
Safety is paramount when handling hydrogenation catalysts.
-
Purging: Once the reaction is complete, carefully purge the reaction vessel with an inert gas like nitrogen or argon to displace any residual hydrogen.
-
Filtration Setup: Prepare a pad of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. The Celite pad should be about 1-2 cm thick. Wet the pad with the reaction solvent.
-
Filtration: Carefully decant or cannula transfer the reaction slurry onto the Celite pad. Never allow the catalyst on the Celite pad to become dry, as it can ignite upon contact with air. Keep the pad wet with solvent throughout the filtration process.
-
Washing: Wash the reaction flask and the Celite pad with several small portions of the reaction solvent to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected azetidine. The product can be purified further by chromatography or crystallization if necessary.
References
-
ResearchGate. (2026, February 7). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. Available at: [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Available at: [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]
-
Journal of the American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available at: [Link]
-
MSU Chemistry. (n.d.). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Available at: [Link]
-
Organic Process Research & Development. (n.d.). Palladium-Catalyzed Hydrogenations in Dichloromethane. Available at: [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available at: [Link]
-
ResearchGate. (2025, August 5). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. Available at: [Link]
-
N.E. CHEMCAT. (2025, July 24). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. Available at: [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Available at: [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]
-
Synthesis. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available at: [Link]
-
ACS Publications. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing.... Available at: [Link]
-
Reddit. (2024, May 3). Solvents for hydrogenation. Available at: [Link]
-
ScienceDirect. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Available at: [Link]
-
RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]
-
PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Available at: [Link]
-
DSpace. (n.d.). Optimised palladium catalyst systems for the selective liquid-phase hydrogenation of functionalyzed alkynes. Available at: [Link]
-
ResearchGate. (2024, May 17). (PDF) Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. Available at: [Link]
-
Semantic Scholar. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Available at: [Link]
-
Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups. Available at: [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
-
ChemRxiv. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available at: [Link]
-
Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. asianpubs.org [asianpubs.org]
Solving solubility issues of benzhydryl azetidine derivatives in aqueous buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzhydryl azetidine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this challenging class of compounds in aqueous buffers. As Senior Application Scientists, we have designed this resource to provide not only protocols but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses common solubility challenges encountered during experimental work. Each question is followed by a detailed explanation of the cause and a step-by-step protocol to resolve the issue.
Question 1: My benzhydryl azetidine derivative precipitates immediately upon addition to my aqueous buffer. What is the first thing I should try?
Expert Analysis: This is a classic sign of a compound with very low intrinsic aqueous solubility. The benzhydryl group, consisting of two phenyl rings, confers significant hydrophobicity (lipophilicity), making it difficult for water molecules to solvate the compound effectively.[1] The initial and often most effective strategy for ionizable compounds is to adjust the pH of the buffer to favor the charged, more soluble form of the molecule.[2][3][4] Most azetidine derivatives contain a basic nitrogen atom, which can be protonated at acidic pH to form a more soluble salt.[5][6]
Workflow: Initial Solubility Screening via pH Adjustment
This workflow provides a systematic approach to determine if pH modification can solve your solubility problem.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 3: Cyclodextrin Complexation and Solubilization
-
Select Cyclodextrin: Start with HP-β-CD or SBE-β-CD.
-
Prepare Cyclodextrin Solutions: Create a series of concentrations (e.g., 1%, 2%, 5%, 10% w/v) of the chosen cyclodextrin in your optimal aqueous buffer.
-
Add Compound: Add an excess of your solid benzhydryl azetidine derivative to each cyclodextrin solution.
-
Equilibrate: Place the slurries on a shaker or rotator at a constant temperature for 24-72 hours to ensure the formation of the inclusion complex and reach equilibrium.
-
Separate and Quantify: Filter the samples through a PVDF or similar low-binding syringe filter (0.22 µm) to remove undissolved solid. Analyze the filtrate by HPLC-UV to determine the compound's solubility at each cyclodextrin concentration.
-
Plot and Determine Stoichiometry: Plot solubility versus cyclodextrin concentration. The shape of the curve can provide insight into the stoichiometry of the complex (e.g., 1:1 or 1:2). This allows you to use the minimum effective concentration of cyclodextrin for your experiments.
Frequently Asked Questions (FAQs)
Q1: Should I consider using a different salt form of my compound? A: Absolutely. If you have the option, creating different salt forms (e.g., hydrochloride, mesylate, tartrate) can dramatically impact solubility and dissolution rate without changing the parent molecule. [5][7][8][9]The choice of the counterion affects the crystal lattice energy of the solid state; a salt with lower lattice energy will generally dissolve more readily. [8]Mesylate and hydrochloride salts are common choices for basic compounds and have been shown to significantly increase the solubility of parent drugs. [5] Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A: Kinetic solubility measures the concentration of a compound that stays in solution after being introduced from a concentrated organic stock (like DMSO) into an aqueous buffer. It is a high-throughput method often used in early discovery to rank compounds. [10][11][12]Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase over a prolonged period (e.g., >24 hours). [11][12]For formulation development and understanding the true physicochemical properties of your compound, measuring thermodynamic solubility is essential. [13] Q3: Can particle size reduction help with my dissolution problems? A: Yes, particle size reduction, through techniques like micronization or nanonization, increases the surface area of the solid compound. [14]According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution. While it doesn't change the thermodynamic solubility, it can help a compound dissolve fast enough to be absorbed or used in an experiment before it has a chance to crash out. This is particularly relevant for oral dosage form development. [15][16] Q4: My compound is a weak acid instead of a base. How does that change these recommendations? A: The principles remain the same, but the specifics are inverted. For a weakly acidic benzhydryl azetidine derivative (e.g., one containing a carboxylic acid group), you would adjust the pH to be more basic (pH > pKa) to deprotonate the acid, forming a more soluble anionic species. [4]When considering salt forms, you would use counterions like sodium or potassium. [5]The strategies of using co-solvents and cyclodextrins are effective for both acidic and basic hydrophobic compounds.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Solubility enhancement techniques: A comprehensive review. (2023).
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cosolvent - The 'Medicinal Magician' in The Labor
- Cyclodextrins in Formulation Development: Complex
- A Review of the Solubility Enhancement by Using a Co-Solvency Method.
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Improving Bioavailability and Solubility of Poorly Soluble Drugs- A system
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
-
Cosolvent. Wikipedia. [Link]
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- Pharmaceutical Salts Optimiz
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
-
Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility Enhancement of Drugs.
- pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy.
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
- Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. PMC. [Link]
- Method for predicting the solubility of a buffer.
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
-
n-Benzhydryl-3-(hydroxyimino)azetidine. PubChem. [Link]
- Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]
- A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine. Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. wjbphs.com [wjbphs.com]
- 3. longdom.org [longdom.org]
- 4. brieflands.com [brieflands.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rjpdft.com [rjpdft.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 15. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
Controlling temperature to prevent decomposition of strained azetidine esters
Topic: Thermal Control & Decomposition Prevention for Azetidine-2-Carboxylic Esters
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The Thermodynamics of Fragility
Welcome. If you are accessing this guide, you likely encountered a "black tar" event, unexplained yield loss, or polymerization during the handling of azetidine esters.
As Senior Application Scientists, we must first respect the thermodynamics at play. Azetidine (a 4-membered nitrogen heterocycle) possesses a Ring Strain Energy (RSE) of approximately ~26 kcal/mol [1]. This is nearly identical to the highly reactive aziridine ring and significantly higher than the 5-membered pyrrolidine (~6 kcal/mol).
This strain energy acts as a loaded spring. Thermal energy (
Module 1: The Decomposition Pathways
Before troubleshooting, you must understand how your molecule is dying.
Mechanism A: Acid-Catalyzed Nucleophilic Ring Opening
The most common failure mode. The basic nitrogen (pKa ~11 for free base) becomes protonated. The resulting ammonium species activates the adjacent carbons (
-
Result: Linear amino esters or hydroxy-amino acids.
Mechanism B: Cationic Ring-Opening Polymerization (CROP)
Driven by heat and concentration. An activated azetidinium ion is attacked by a neutral azetidine molecule.
-
Result: Insoluble oligomers or viscous "black oils."
Visualizing the Failure Cascade
The following diagram maps the kinetic failures triggered by thermal events.
Figure 1: Thermal and acid-mediated decomposition pathways of azetidine esters.
Module 2: Critical Operational Protocols
Protocol A: The "Cold Chain" Synthesis
Standard Operating Procedure for coupling or esterification.
The Causality: Exothermic reactions (like HATU/EDC couplings) create localized "hot spots" that exceed the decomposition threshold (
| Parameter | Limit | Scientific Rationale |
| Internal Temp | < 0°C | Maintain internal temp below 0°C during activation. The reaction rate of coupling is fast; the rate of ring-opening is temperature-dependent. |
| Concentration | < 0.1 M | High dilution suppresses intermolecular collision, preventing Mechanism B (Polymerization) [2]. |
| Base Stoichiometry | > 2.5 eq | You must ensure the azetidine nitrogen remains deprotonated (free base) or protected (Boc/Fmoc) to prevent auto-catalysis. |
Step-by-Step:
-
Dissolve the carboxylic acid component in DCM/DMF.
-
Cool the vessel to -10°C (Internal probe mandatory).
-
Add base (DIPEA/NMM) before the coupling reagent to buffer the system.
-
Add coupling reagent. Stir for 10 min.
-
Add the Azetidine component slowly. Do not allow internal T to rise above 5°C.
Protocol B: The Evaporation Hazard (Rotavap)
The #1 source of yield loss.
The Causality: As solvent is removed, concentration increases (favoring polymerization) and the boiling point elevation requires more heat.
The Self-Validating System:
-
Bath Temperature: Set strictly to < 30°C . If the solvent doesn't boil, improve the vacuum, do not increase heat.
-
Vacuum Strength: Use a high-quality pump (< 10 mbar). You need to remove solvent at low energy.
-
The "Never Dry" Rule: Never concentrate to complete dryness if the azetidine is a free base. The neat oil is highly unstable. Stop when a small amount of solvent remains, or immediately redissolve in the next solvent.
Module 3: Troubleshooting & FAQs
Q1: My clear oil turned into a black, insoluble tar overnight. What happened?
Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1] Root Cause: You likely stored the azetidine ester as a free base in a concentrated oil form. Traces of acid (even from glass surfaces or DCM decomposition) protonated a fraction of the molecules, initiating a chain reaction [3]. Corrective Action:
-
Immediate: Store as a salt (HCl or TFA salt) only if the ester is stable to acid.
-
Alternative: If it must be a free base, store as a dilute solution (e.g., in Toluene or DCM) at -20°C. Never store neat.
Q2: I see the product on TLC, but it vanishes after aqueous workup.
Diagnosis: Hydrolytic Ring Opening. Root Cause: Your aqueous wash was likely too acidic, or the contact time was too long. Azetidines hydrolyze rapidly in water if protonated. Corrective Action:
-
Buffer the Wash: Use saturated NaHCO₃ (pH ~8-9) or cold brine. Avoid 1M HCl or citric acid washes unless the nitrogen is protected (e.g., N-Boc).
-
Speed: Perform cold extractions (ice bath) and separate phases immediately.
Q3: Can I use standard silica gel chromatography?
Diagnosis: On-column decomposition. Root Cause: Silica is slightly acidic (pH 5-6). This is sufficient to protonate the strained ring and cause it to stick (streak) or decompose. Corrective Action:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites.
-
Eluent: Include 0.5% - 1% TEA or NH₄OH in your mobile phase [4].
Module 4: Decision Tree for Recovery
Use this logic flow to determine if your batch is salvageable.
Figure 2: Diagnostic workflow for assessing azetidine integrity.
References
- Dudley, G. B., et al. "Ring Strain Energy of Azetidine vs. Cyclobutane and Aziridine." Journal of Organic Chemistry, 2005.
-
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.
-
Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974.
-
BenchChem Technical Support. "Azetidine Synthesis Protocols: Preventing Polymerization." BenchChem Knowledge Base, 2025.
- Padwa, A. "Comprehensive Heterocyclic Chemistry III: Azetidines." Elsevier, 2008. (Authoritative text on 4-membered ring reactivity).
Disclaimer: This guide is intended for trained laboratory personnel. Azetidine derivatives can be potent alkylating agents. Always adhere to site-specific MSDS and safety protocols.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Methyl 1-benzhydrylazetidine-2-carboxylate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 1-benzhydrylazetidine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We will delve into the diagnostic peaks that are crucial for its structural confirmation and compare its spectral features with those of relevant alternative structures to aid researchers in unequivocal characterization.
Introduction
Azetidine-2-carboxylic acid and its derivatives are important building blocks in medicinal chemistry, often incorporated into peptidomimetics and other constrained molecules to modulate their conformational properties and biological activity.[1][2][3] The benzhydryl protecting group is frequently employed for the azetidine nitrogen due to its stability and selective removal conditions.[4] Accurate and unambiguous characterization of these molecules is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will focus on the key proton signals that confirm the identity and purity of this compound.
Diagnostic ¹H NMR Peaks of this compound
The structural features of this compound give rise to a unique set of signals in its ¹H NMR spectrum. Understanding the chemical shifts (δ), multiplicities, and coupling constants (J) of these protons is essential for its identification.
A typical ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) will exhibit the following key diagnostic signals:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| Benzhydryl CH | ~4.5 - 5.0 | Singlet (s) | N/A | This proton is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effect of the two adjacent phenyl rings and the nitrogen atom. |
| Azetidine H-2 | ~3.5 - 4.0 | Triplet (t) or Doublet of Doublets (dd) | Varies | This proton is coupled to the two diastereotopic protons on C-3. The electron-withdrawing ester group and the nitrogen atom cause a downfield shift. |
| Azetidine H-3 (2H) | ~2.0 - 2.5 | Multiplet (m) | Varies | These two protons are diastereotopic and couple with each other and with the H-2 and H-4 protons, resulting in a complex multiplet. |
| Azetidine H-4 (2H) | ~3.0 - 3.5 | Multiplet (m) | Varies | These protons are adjacent to the nitrogen atom and are coupled to the H-3 protons, leading to a downfield-shifted multiplet. |
| Methyl Ester CH₃ | ~3.7 | Singlet (s) | N/A | The methyl protons of the ester group appear as a characteristic singlet, deshielded by the adjacent oxygen atom. |
| Aromatic Protons (10H) | ~7.2 - 7.5 | Multiplet (m) | Varies | The ten protons of the two phenyl rings of the benzhydryl group typically appear as a complex multiplet in the aromatic region of the spectrum. |
Comparative Analysis with Alternative Structures
To highlight the importance of these diagnostic peaks, let's compare the expected ¹H NMR spectrum of our target molecule with that of a potential isomer, Methyl 1-benzhydrylazetidine-3-carboxylate .
| Feature | This compound | Methyl 1-benzhydrylazetidine-3-carboxylate | Key Differentiator |
| Azetidine H-2 Signal | Triplet or dd, ~3.5 - 4.0 ppm | Multiplet, further upfield | The chemical shift and multiplicity of the proton at the 2-position are highly diagnostic. The direct attachment of the ester group in the 2-isomer causes a significant downfield shift. |
| Symmetry of Azetidine Ring Protons | Asymmetric | More symmetric | In the 3-carboxylate isomer, the protons at C-2 and C-4 would be chemically equivalent, leading to a simpler set of signals for the azetidine ring compared to the 2-carboxylate isomer. |
Another relevant comparison is with the corresponding N-benzyl analogue, Methyl 1-benzylazetidine-2-carboxylate .
| Feature | This compound | Methyl 1-benzylazetidine-2-carboxylate | Key Differentiator |
| Signal for N-substituent CH | Singlet, ~4.5 - 5.0 ppm (1H) | Singlet, ~3.6 - 3.8 ppm (2H) | The benzhydryl methine proton is a singlet and is significantly more downfield than the benzylic methylene protons. The integration of these signals (1H vs. 2H) is also a critical distinguishing factor. |
| Aromatic Region | Multiplet for 10H, ~7.2 - 7.5 ppm | Multiplet for 5H, ~7.2 - 7.4 ppm | The number of aromatic protons, as determined by integration, clearly differentiates between the benzhydryl (10H) and benzyl (5H) substituted compounds. |
Experimental Protocol: ¹H NMR Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds is sufficient for routine spectra).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Visualization of Key Structural Correlations
The following diagram illustrates the key proton environments in this compound and their expected regions in the ¹H NMR spectrum.
Caption: Key ¹H NMR signal regions for this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the diagnostic peaks, particularly the benzhydryl methine proton, the azetidine ring protons, and the methyl ester signal, researchers can confidently confirm the structure of this important synthetic intermediate. Comparison with the spectra of potential isomers and analogues further solidifies the structural assignment. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality data for accurate characterization.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
- Tanaka, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds. Journal of Synthetic Organic Chemistry, Japan, 76(12), 1334-1338.
- Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(1), 69-73.
- Gajda, T., et al. (2016). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 21(11), 1533.
- Al-Masoudi, N. A., et al. (2016). Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3-dihydro-1H-perimidine(4a, 4b, 4g, 4h, 4i and 4j), where the solvent was CDCl3.
- Karle, I. L., et al. (1984). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. International Journal of Peptide and Protein Research, 23(6), 593-600.
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.
- Faust, R., et al. (2023). Synthesis and Diversification of Novel Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Al-Amiery, A. A., et al. (2022). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules, 27(15), 5000.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
- Ooi, T., et al. (2002). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 50(7), 985-988.
-
University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
-
ResearchGate. (n.d.). ¹³C NMR chemical shift (δC) values of benzhydryl group Ar2CH carbon.... Retrieved from [Link]
- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0239650). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 1-benzylazetidine-2-carboxylate (C12H15NO2). Retrieved from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of complex 4 (aromatic protons have been omitted). Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
-
ChemSrc. (2025, August 20). CAS#:53871-06-0 | Methyl 1-benzhydrylazetidine-3-carboxylate. Retrieved from [Link]
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- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Comparative Guide: Mass Spectrometry Fragmentation of N-Benzhydryl Azetidine Esters
Executive Summary
N-benzhydryl azetidine esters are critical intermediates in the synthesis of rigidified amino acid scaffolds for drug discovery. Their mass spectrometric (MS) analysis is defined by the interplay between the high ring strain of the azetidine core (~25 kcal/mol) and the lability of the N-benzhydryl (diphenylmethyl) protecting group.
This guide characterizes the fragmentation patterns of these compounds using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It compares them against standard alternatives (N-Benzyl and N-Boc analogs) to assist in rapid structural verification and impurity profiling.
Key Diagnostic Indicator: The dominant base peak at
Mechanistic Fragmentation Analysis
The fragmentation of N-benzhydryl azetidine esters under Collision-Induced Dissociation (CID) is governed by charge localization on the tertiary nitrogen. The pathway bifurcates based on the internal energy applied.
Primary Pathway: The Benzhydryl Signature ( 167)
Upon protonation
-
Mechanism: Heterolytic cleavage of the N-C bond.
-
Observation: A high-intensity peak at
167.08 ( ). -
Implication: This ion is "promiscuous" in chemically related species but diagnostic for the protecting group itself.
Secondary Pathway: Azetidine Ring Opening
Unlike pyrrolidines (5-membered), the 4-membered azetidine ring is highly strained. If the N-benzhydryl bond remains intact (lower probability), the ring opens.
-
Mechanism: Retro-2+2 cycloaddition or homolytic ring opening.
-
Observation: Loss of ethylene (
, -28 Da) or cleavage of the ester side chain.
Visualization of Signaling Pathways
Figure 1: Competitive fragmentation pathways. The formation of the resonance-stabilized benzhydryl cation is the thermodynamically favored route.
Comparative Performance: Alternatives Analysis
In drug development, selecting a protecting group or scaffold affects both synthesis and analytical detectability. The table below compares N-Benzhydryl azetidines against their N-Benzyl (Bn) and N-tert-butoxycarbonyl (Boc) counterparts.
Comparative Data Table
| Feature | N-Benzhydryl (Product) | N-Benzyl (Alternative 1) | N-Boc (Alternative 2) |
| Diagnostic Ion | |||
| Base Peak Origin | Protecting Group (Stable Cation) | Protecting Group (Rearrangement) | Protecting Group (Stable Cation) |
| Low Mass Noise | Low ( | High ( | High ( |
| Ring Stability (MS) | Ring intact in minor ions | Ring intact in minor ions | Ring often fragments after Boc loss |
| Acid Stability | Moderate (Cleaves with TFA) | High (Requires Hydrogenation) | Low (Cleaves with dilute acid) |
Analytical Insight
-
Vs. N-Benzyl: The N-Benzhydryl signal (
167) is analytically superior to N-Benzyl ( 91) for complex matrices (e.g., plasma, reaction mixtures) because the low-mass region (<100 Da) is often crowded with solvent clusters and background noise. -
Vs. N-Boc: While Boc removal is facile, the resulting MS spectra are often dominated by the loss of the isobutylene neutral (-56 Da) and the
57 peak, leaving little intensity for the structural core. Benzhydryl retains enough charge on the core in secondary pathways to allow for structural confirmation.
Experimental Protocol: Validated Workflow
To reproduce the fragmentation patterns described, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-benzhydryl azetidine ester in 1 mL Methanol (MeOH).
-
Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) essential for ESI.
-
Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Ionization: Positive Mode ESI (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzhydryl group).
-
Collision Energy (CE): Ramp 10 -> 40 eV.
Workflow Diagram
Figure 2: Step-by-step MS/MS acquisition workflow ensuring preservation of the labile precursor prior to collision.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Link
-
National Institutes of Health (NIH). (2011). Fragmentation Features of Intermolecular Cross-Linked Peptides Using N-hydroxy-Succinimide Esters. PubMed Central. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns by Functional Group. Link
-
Diekman, et al. (2011). Formation of the ion at m/z 167 from the TMS derivative. ResearchGate. Link
-
Bond, A. D., et al. (2008).[3] Azetidine, pyrrolidine and hexamethyleneimine at 170 K.[3] Acta Crystallographica. Link
Sources
Spectroscopic differentiation between azetidine-2-carboxylate and azetidine-3-carboxylate isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals
Executive Summary
Azetidine-carboxylic acids are critical non-proteinogenic amino acid scaffolds used to introduce conformational constraints in peptide mimetics.[1] Distinguishing between the 2-carboxylate (Aze-2-OH) and 3-carboxylate (Aze-3-OH) isomers is a frequent analytical challenge during synthesis and impurity profiling.
The definitive differentiation relies on molecular symmetry . Azetidine-3-carboxylate possesses a plane of symmetry (passing through the nitrogen and C3), rendering the C2 and C4 positions chemically equivalent. Azetidine-2-carboxylate is chiral and asymmetric, resulting in distinct magnetic environments for all ring carbons. This guide details the spectroscopic signatures—primarily NMR and MS—required to unequivocally identify each isomer.
Structural Analysis & Symmetry
Before interpreting spectra, one must visualize the symmetry elements that dictate the spectroscopic signals.
| Feature | Azetidine-2-Carboxylate (Aze-2) | Azetidine-3-Carboxylate (Aze-3) |
| Structure | Carboxyl group at C2 (adjacent to N). | Carboxyl group at C3 (opposite to N). |
| Chirality | Chiral (typically L/S or D/R). Contains one stereocenter at C2. | Achiral (Meso) . Plane of symmetry bisects N and C3. |
| Proton Environments | Asymmetric . H3a/H3b and H4a/H4b are diastereotopic and magnetically distinct. | Symmetric . C2 protons are equivalent to C4 protons. |
| Carbon Environments | 4 Distinct Signals (C2, C3, C4, C=O). | 3 Distinct Signals (C2/4, C3, C=O). |
Primary Differentiation: NMR Spectroscopy
NMR is the gold standard for differentiation. The lack of symmetry in Aze-2 yields a complex spectrum, whereas the symmetry of Aze-3 yields a simplified signal pattern.
A. 13C NMR (The "Signal Count" Method)
The most robust method is counting the number of backbone carbon signals.
-
Aze-2-OH: Displays 3 distinct ring carbon signals (plus the carbonyl). The asymmetry makes C2, C3, and C4 resonate at different frequencies.
-
Aze-3-OH: Displays 2 distinct ring carbon signals (plus the carbonyl). The plane of symmetry makes C2 and C4 chemically equivalent, appearing as a single intense peak.
Comparative 13C Chemical Shifts (Typical in D₂O/CDCl₃)
| Carbon Position | Aze-2-OH (ppm) | Aze-3-OH (ppm) | Note |
|---|---|---|---|
| C=O (Carbonyl) | ~170 - 174 | ~172 - 176 | N/A |
| C2 (Alpha) | 60 - 67 | 50 - 55 | In Aze-3, C2 and C4 are equivalent. |
| C4 (Gamma) | 46 - 50 | 50 - 55 | In Aze-3, overlaps perfectly with C2. |
| C3 (Beta) | 20 - 30 | 30 - 36 | Distinct environments. |
Analyst Insight: In a DEPT-135 experiment, Aze-3 will show one strong downward signal (CH2 at C2/4) and one upward signal (CH at C3). Aze-2 will show two downward signals (CH2 at C3 and C4) and one upward signal (CH at C2).
B. 1H NMR (The "Integration & Splitting" Method)
The proton spectrum of Aze-2 is characterized by complex diastereotopic splitting, while Aze-3 is simpler.
-
Aze-2-OH:
-
Alpha Proton (H2): Distinct triplet or doublet of doublets (dd) at 4.5–5.2 ppm .
-
Ring Protons: H3 and H4 appear as separate multiplets. You will often see three distinct regions of integration: 1H (alpha), 2H (beta), 2H (gamma).
-
-
Aze-3-OH:
-
Methine Proton (H3): A quintet-like multiplet at 3.3–3.7 ppm (1H).
-
Methylene Protons (H2/H4): These 4 protons are chemically equivalent (or enantiotopic pairs) and appear as a simplified doublet or multiplet cluster at 3.8–4.4 ppm .
-
Key Ratio: The integration ratio of the ring CH₂ signals to the ring CH signal is 4:1 .
-
Secondary Differentiation: Mass Spectrometry
While both isomers share the same molecular weight (
-
Azetidine-2-COOH:
-
Alpha-Cleavage: Highly prone to losing the carboxyl group (
, 45 Da) to form the stable iminium ion ( ). -
Fragment: Prominent peak at [M+H - 46] .
-
-
Azetidine-3-COOH:
-
Ring Opening: Fragmentation often involves ring opening rather than simple alpha-cleavage because the carboxyl is not alpha to the nitrogen.
-
Fragment: May show distinct ring-cleavage fragments (e.g., loss of ethylene).
-
Warning: MS fragmentation is instrument-dependent. Unless you have reference standards run side-by-side, rely on NMR for definitive identification.
Experimental Protocol: Step-by-Step Identification
Reagents & Equipment
-
Solvent: D₂O (for free acid/HCl salts) or CDCl₃ (for N-protected esters).
-
Internal Standard: TSP (trimethylsilylpropanoic acid) for aqueous; TMS for organic.
-
Instrument: 400 MHz NMR or higher recommended.
Workflow
-
Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of deuterated solvent. Ensure complete solubility to avoid line broadening.
-
Acquisition (1D 1H): Acquire 16–32 scans.
-
Check: Integrate the signals.[2] Do you see a 4:1 ratio (Aze-3) or a 1:2:2 ratio (Aze-2)?
-
-
Acquisition (1D 13C): Acquire 256–1024 scans (proton decoupled).
-
Check: Count the signals in the 20–70 ppm region. 2 signals = Aze-3; 3 signals = Aze-2.
-
-
Confirmation (HSQC): If signals overlap, run a short HSQC.
-
Aze-3: The C2/C4 carbon signal will correlate to four protons.
-
Aze-2: Each carbon signal will correlate to two protons (except the alpha-CH).
-
Decision Logic (Visualization)
The following diagram outlines the logical flow for differentiating the isomers based on spectral data.
Figure 1: Decision tree for the spectroscopic identification of azetidine carboxylate isomers.
Summary Comparison Table
| Metric | Azetidine-2-Carboxylate | Azetidine-3-Carboxylate |
| Symmetry | Asymmetric ( | Symmetric ( |
| 13C Signals (Ring) | 3 (C2, C3, C4 distinct) | 2 (C2/C4 equivalent, C3 distinct) |
| 1H Integration | 1H ( | 1H (methine) : 4H (methylene) |
| Alpha-Proton Shift | Downfield (~4.5–5.1 ppm) | N/A (Carboxyl is at C3) |
| Chirality | Chiral (Resolvable Enantiomers) | Achiral (Meso) |
References
-
Couty, F., et al. (2005).[3] Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Link
-
ChemicalBook. (n.d.). Azetidine-3-carboxylic acid NMR Spectra. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 637601, Azetidine-2-carboxylic acid. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13374356, Azetidine-3-carboxylic acid hydrochloride. Link
-
Ji, Y., et al. (2018).[4] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Link
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Safety Operating Guide
Navigating the Disposal of Methyl 1-benzhydrylazetidine-2-carboxylate: A Guide for Laboratory Professionals
Understanding the Hazard Profile
A thorough understanding of a compound's potential hazards is the foundation of safe disposal. In the absence of a dedicated SDS, we must infer the risks associated with Methyl 1-benzhydrylazetidine-2-carboxylate from its constituent parts and similar molecules.
Azetidine Moiety: The parent compound, azetidine, is recognized as a flammable and corrosive substance.[1][2][3] It is prudent to assume that derivatives may retain some of these hazardous properties.
Benzhydryl Group: Benzhydryl compounds are known for their reactivity.[4][5][6][7][8] This suggests that this compound could be incompatible with certain other chemicals, necessitating careful segregation.
Related Compounds: Safety data for a similar compound, 1-Benzhydryl-3-methylazetidine-3-carbonitrile, indicates it is an acute oral toxin (Category 4).[9] Furthermore, information for Methyl 1-benzhydrylazetidine-3-carboxylate classifies it as harmful if swallowed (H302) and an irritant.[10]
Based on this analysis, this compound should be handled as a hazardous substance with potential for toxicity, irritation, and chemical reactivity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate personal protective equipment must be worn to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use. | To prevent skin contact with a potentially irritating and toxic substance. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact with the eyes. |
| Skin and Body Protection | A lab coat is mandatory. A chemical-resistant apron is recommended. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the risk of inhaling any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[11]
Step 1: Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables like pipette tips, gloves, and weighing papers, in a designated and clearly labeled waste container.[12]
-
Material Compatibility: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.[13]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless their compatibility is certain.[12][14] In particular, avoid mixing with strong oxidizing agents or strong acids.[3][15]
Step 2: Labeling
Proper labeling is a critical component of safe waste management, ensuring that all handlers are aware of the container's contents and associated hazards.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16][17]
-
Complete Information: The label must include:
Step 3: Storage
Proper storage of the waste container is essential to prevent accidents and ensure a safe laboratory environment.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[13][17]
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[2]
-
Incompatible Materials: Keep the waste container away from incompatible materials.[19]
Step 4: Arranging for Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[12] Provide them with the complete chemical name and any available hazard information.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[12]
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualization of the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
Summary of Key Information
| Aspect | Guideline |
| Primary Hazard | Assumed to be toxic, irritant, and potentially reactive. |
| Disposal Method | Treat as hazardous waste. Do not dispose of in regular trash or down the drain.[11] |
| Container | Labeled, sealed, and compatible with the chemical.[13] |
| Storage | Segregated, in a well-ventilated area with secondary containment.[2][19] |
| Spill Cleanup | Use inert absorbent material and follow appropriate decontamination procedures.[1] |
| Professional Disposal | Arrange for pickup and disposal through your institution's EHS and a licensed vendor.[12] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Daniels Health. (2025, May 21).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- American Chemical Society. Hazardous Waste & Disposal.
- BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)
- Elektronische Hochschulschriften der LMU München.
- EliScholar - Yale University.
- ACS Publications.
- Apollo Scientific. Azetidine.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- PMC. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case.
- TCI Chemicals. (2025, June 11).
- Australian Journal of Chemistry. (2003, May 23). Reactions of Active Methylene Compounds with Benzhydrol During Solvolysis in Formic Acid.
- Sigma-Aldrich. (2025, September 22).
- Angene Chemical. (2025, December 18).
- Fisher Scientific. (2025, December 23).
- Medline. (2017, May 12).
- Chemos GmbH&Co.KG. (2020, February 4).
- Chemsrc. (2025, August 20).
- Sigma-Aldrich.
- AK Scientific, Inc. 2',3'-Dihydrospiro[azetidine-2,1'-indene].
- TCI Chemicals. (2018, October 3).
- US EPA. (2026, February 12). Hazardous Waste.
- PubChemLite.
- YouTube. (2024, August 30).
- Harvard Environmental Health and Safety. Chemical and Hazardous Waste.
- PubChem - NIH.
- Santa Cruz Biotechnology.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
